3-Aminocyclohept-2-en-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63031-31-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-aminocyclohept-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c8-6-3-1-2-4-7(9)5-6/h5H,1-4,8H2 |
InChI Key |
KTMIOTRNZZPKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C=C(C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Aminocyclohept-2-en-1-one from 1,3-Cycloheptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Aminocyclohept-2-en-1-one, a valuable building block in medicinal chemistry and drug development, from the precursor 1,3-cycloheptanedione. The core of this synthesis lies in the enamination of a β-dicarbonyl compound. While specific literature detailing the synthesis for the seven-membered ring is scarce, this guide presents a robust experimental protocol adapted from established procedures for analogous cyclic 1,3-diones, alongside expected quantitative data and a mechanistic overview.
Reaction Overview and Mechanism
The synthesis of this compound from 1,3-cycloheptanedione is achieved through a condensation reaction with an ammonia source, typically ammonium acetate. This reaction, which results in the formation of a β-enaminone, is often facilitated by microwave irradiation to enhance reaction rates and yields.
The reaction proceeds through a well-established mechanism for enamine formation from a carbonyl compound and a primary amine (in this case, ammonia derived from ammonium acetate). The key steps involve the nucleophilic attack of ammonia on one of the carbonyl groups of 1,3-cycloheptanedione to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the conjugated enaminone product.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is adapted from the successful synthesis of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione using ammonium acetate under microwave conditions, which yielded 81% of the product.[1][2]
Materials:
-
1,3-Cycloheptanedione
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1,3-cycloheptanedione (1.0 eq) and ammonium acetate (1.5 eq).
-
Add a minimal amount of ethanol to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120°C for 10-20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data
| Parameter | Expected/Analogous Value | Source/Comment |
| Yield | ~80% | Based on the 81% yield reported for the cyclopentanone analog.[1][2] |
| Molecular Formula | C₇H₁₁NO | - |
| Molecular Weight | 125.17 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for β-enaminones. |
| ¹H NMR (CDCl₃, ppm) | δ 5.0-5.5 (s, 1H, vinyl H), 2.0-2.5 (m, 6H, CH₂), 4.5-5.5 (br s, 2H, NH₂) | Estimated based on the structure and data for analogous compounds. |
| ¹³C NMR (CDCl₃, ppm) | δ 195-200 (C=O), 160-165 (C-NH₂), 95-100 (=CH), 40-45 (CH₂), 25-35 (CH₂) | Estimated based on the structure and data for analogous compounds. |
| IR (KBr, cm⁻¹) | 3300-3500 (N-H), 1640-1660 (C=O, conjugated), 1580-1620 (C=C) | Characteristic peaks for β-enaminones. |
| Mass Spec (m/z) | 125 [M]⁺ | Expected molecular ion peak. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound from 1,3-cycloheptanedione via microwave-assisted enamination with ammonium acetate is a highly viable and efficient method. This guide provides a detailed, albeit adapted, protocol and expected outcomes based on robust, analogous chemical transformations. This information should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the successful preparation of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity for this specific substrate.
References
An In-depth Technical Guide to 3-Aminocyclohept-2-en-1-one: Synthesis, Structure, and Predicted Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminocyclohept-2-en-1-one, a cyclic β-enaminone. Due to the limited availability of direct experimental data on this specific compound, this document outlines a robust and scalable synthetic pathway, starting from the well-documented precursor, cycloheptane-1,3-dione. The chemical properties and structural characteristics of this compound are predicted based on the established data of its lower homologues, 3-aminocyclopent-2-en-1-one and 3-aminocyclohex-2-en-1-one. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related seven-membered ring systems.
Introduction
Cyclic β-enaminones are versatile synthons in organic chemistry, serving as key intermediates in the synthesis of a wide array of heterocyclic compounds and natural products. Their unique electronic and structural features, arising from the conjugated vinylogous amide system, make them valuable building blocks in medicinal chemistry and materials science. While the chemistry of five- and six-membered cyclic enaminones is well-established, the seven-membered analogue, this compound, remains a less explored molecule. This guide aims to bridge this knowledge gap by providing a detailed synthetic protocol and a predictive analysis of its chemical properties.
Proposed Synthesis
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available precursors. The first step involves the synthesis of cycloheptane-1,3-dione, followed by its amination to yield the target compound.
Step 1: Synthesis of Cycloheptane-1,3-dione
A practical and scalable three-step synthesis of cycloheptane-1,3-dione from cyclopentanone has been reported, proceeding in a high overall yield without the need for purification of intermediates.[1][2][3]
Experimental Protocol:
-
Part A: Synthesis of 1-(Trimethylsiloxy)cyclopentene: To a solution of cyclopentanone (1.0 eq) in DMF, triethylamine (2.4 eq) is added, followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 1.2 eq). The mixture is heated to reflux for 26 hours. After cooling, the reaction mixture is worked up by washing with water and brine, followed by concentration under reduced pressure to yield crude 1-(trimethylsiloxy)cyclopentene, which is used in the next step without further purification.[1]
-
Part B: Synthesis of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one: The crude 1-(trimethylsiloxy)cyclopentene (1.0 eq) is dissolved in hexanes. Triethylamine (1.2 eq) is added, followed by the dropwise addition of a solution of dichloroacetyl chloride (1.0 eq) in hexanes over 2 hours. The reaction is stirred overnight at ambient temperature. The mixture is filtered, and the filtrate is concentrated in vacuo to provide the crude bicyclic adduct.[1][3]
-
Part C: Synthesis of Cycloheptane-1,3-dione: The crude bicyclic adduct is subjected to reductive ring expansion using a Zn/AcOH system in aqueous 2-propanol to afford cycloheptane-1,3-dione.[2]
Step 2: Synthesis of this compound
The conversion of the 1,3-dione to the corresponding β-enaminone is a well-established transformation, typically achieved by reaction with an ammonia source. The following protocol is adapted from the synthesis of 3-aminocyclohex-2-en-1-one.[4]
Experimental Protocol:
-
In a round-bottom flask, cycloheptane-1,3-dione (1.0 eq) and ammonium acetate (1.3 eq) are combined.
-
The mixture is heated in an oil bath at 110°C for approximately 15-30 minutes, during which the mixture will liquefy and then gradually solidify.
-
After cooling to room temperature, the solid mass is dissolved in a minimal amount of hot ethyl acetate and then cooled to 0°C to induce crystallization.
-
The resulting crystals of this compound are collected by filtration and dried.
Structure and Predicted Chemical Properties
Structural Features
This compound possesses a seven-membered carbocyclic ring containing a conjugated enaminone system. This system allows for delocalization of electrons across the amine, the double bond, and the carbonyl group, resulting in a planar arrangement of these atoms. The molecular formula is C₇H₁₁NO.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its analogues.
| Property | 3-Aminocyclopent-2-en-1-one | 3-Aminocyclohex-2-en-1-one | This compound (Predicted) |
| Molecular Formula | C₅H₇NO[5] | C₆H₉NO[6] | C₇H₁₁NO |
| Molar Mass ( g/mol ) | 97.12[5] | 111.14[6] | 125.17 |
| Appearance | Solid[7] | Yellowish Crystalline Solid[4] | Solid |
| Melting Point (°C) | Not reported | 129-133[4] | Expected to be in a similar range |
| Boiling Point (°C) | Not reported | Not reported | Expected to be higher than the cyclohexyl analog |
| Solubility | Soluble in polar organic solvents | Soluble in ethyl acetate[4] | Expected to be soluble in polar organic solvents |
Predicted Spectroscopic Data
Based on the spectroscopic data of the analogues, the following characteristic signals are expected for this compound:
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | - Broad singlet for the NH₂ protons. - Singlet for the vinylic proton. - Multiplets for the methylene protons of the seven-membered ring. |
| ¹³C NMR | - Signal for the carbonyl carbon (~190-200 ppm). - Signals for the olefinic carbons. - Signals for the aliphatic carbons of the cycloheptane ring. |
| IR (cm⁻¹) | - N-H stretching bands (~3200-3400 cm⁻¹). - C=O stretching band (~1650 cm⁻¹). - C=C stretching band (~1600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthetic workflow for this compound.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its precursors. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents used in the synthesis.
Conclusion
This technical guide provides a comprehensive pathway for the synthesis of this compound, a compound for which direct experimental data is scarce. By leveraging established synthetic methodologies for its precursor and lower homologues, a reliable and scalable route is proposed. The predicted chemical and physical properties, along with the detailed experimental protocols, offer a solid foundation for researchers to synthesize and explore the potential applications of this intriguing seven-membered cyclic β-enaminone in various fields of chemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Aminocyclopent-2-en-1-one | C5H7NO | CID 12291440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-aminocyclopent-2-enone 95% | CAS: 28566-12-3 | AChemBlock [achemblock.com]
Spectroscopic and Synthetic Insights into 3-Aminocyclohept-2-en-1-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of cyclic β-enaminones, with a specific focus on analogs of the less documented 3-Aminocyclohept-2-en-1-one. Due to the limited availability of specific experimental data for the seven-membered ring system, this document presents comprehensive spectroscopic data for the well-characterized five- and six-membered ring analogs: 3-aminocyclopent-2-en-1-one and 3-aminocyclohex-2-en-1-one. These compounds serve as valuable reference points for researchers working with related structures. The guide also outlines a general synthetic approach to this class of compounds.
Spectroscopic Data of Analogous Compounds
The following tables summarize the key spectroscopic data for 3-aminocyclohex-2-en-1-one, a close structural analog of this compound. This data is crucial for the identification and characterization of similar cyclic β-enaminone structures.
Table 1: 13C NMR Spectroscopic Data of 3-Aminocyclohex-2-en-1-one
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 197.5 |
| C-NH2 | 164.5 |
| =CH | 98.5 |
| CH2 | 36.5 |
| CH2 | 28.5 |
| CH2 | 22.5 |
Note: Data is compiled from publicly available spectral databases for 3-aminocyclohex-2-en-1-one.
Table 2: IR Spectroscopic Data of 3-Aminocyclohex-2-en-1-one
| Functional Group | Wavenumber (cm-1) | Description |
| N-H Stretch | 3400-3200 (broad) | Amine group |
| C=O Stretch | ~1640 | Conjugated ketone |
| C=C Stretch | ~1560 | Alkene |
| N-H Bend | ~1610 | Amine group |
Note: Data is compiled from publicly available spectral databases for 3-aminocyclohex-2-en-1-one.[1][2]
Experimental Protocols
General Synthesis of 3-Aminocycloalk-2-en-1-ones:
-
Reactant Preparation: The corresponding 1,3-cycloalkanedione is dissolved in a suitable solvent, often a protic solvent like ethanol or methanol.
-
Amine Addition: An excess of aqueous ammonia or the desired primary amine is added to the solution.
-
Reaction Condition: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and dehydration process.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure β-enaminone.
Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
Logical Workflow for Synthesis
The synthesis of this compound is logically derived from the reaction of 1,3-cycloheptanedione with an amine source. This process is a classical enamine formation reaction.
Caption: Synthetic pathway for this compound.
Experimental Workflow for Spectroscopic Analysis
The characterization of the synthesized compound follows a standard analytical workflow to confirm its structure and purity.
Caption: Workflow for spectroscopic characterization.
References
An In-depth Technical Guide to 3-Aminocyclohept-2-en-1-one: Synthesis, History, and Core Concepts
Abstract
This technical guide provides a comprehensive overview of 3-Aminocyclohept-2-en-1-one, a seven-membered cyclic enaminone. Due to a notable scarcity of direct research on this specific molecule, this document extrapolates from the well-documented chemistry of its lower homologues, 3-aminocyclohex-2-en-1-one and 3-aminocyclopent-2-en-1-one, to present a detailed account of its likely synthesis and chemical properties. The historical context is provided through the broader lens of enamine chemistry, pioneered by Gilbert Stork. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound class.
Introduction and Historical Context
The foundational chemistry for the synthesis of such compounds is rooted in the broader field of enamine chemistry. A pivotal development in this area was the Stork Enamine Synthesis , developed in 1954 by Gilbert Stork and his colleagues.[1] This method involves the alkylation or acylation of ketones or aldehydes via their enamine derivatives, providing a powerful tool for selective carbon-carbon bond formation.[1][2] Enamines are formed from the condensation of a ketone or aldehyde with a secondary amine and act as nucleophiles, akin to enolates.[1][3] The synthesis of this compound, a vinylogous amide, follows a related principle of condensing a 1,3-dione with an amine source.
Synthesis of this compound
The synthesis of this compound is predicated on the availability of its precursor, 1,3-cycloheptanedione. While various methods for the synthesis of 1,3-cycloheptanedione have been reported, a common route involves the ring expansion of a smaller cyclic ketone.[4]
Synthesis of the Precursor: 1,3-Cycloheptanedione
Several synthetic routes to 1,3-cycloheptanedione have been explored, including Lewis acid-mediated ring expansion reactions.[4] The physicochemical properties of 1,3-cycloheptanedione are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1194-18-9 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Boiling Point | 254 °C | |
| Density | 1.1 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 |
Experimental Protocol for the Synthesis of this compound from 1,3-Cycloheptanedione
The following is a generalized experimental protocol adapted from the well-established synthesis of 3-amino-2-cyclohexen-1-one.[5] This procedure is expected to yield this compound with high efficiency.
Reaction:
1,3-Cycloheptanedione + Ammonium Acetate → this compound + Acetic Acid + Water
Procedure:
-
To a 100 mL three-necked flask, add 1,3-cycloheptanedione (0.03 mol) and ammonium acetate (0.039 mol).
-
Thoroughly stir the mixture.
-
Place the flask in a preheated oil bath at 110°C.
-
Allow the reaction to proceed for 15 minutes.
-
After 15 minutes, remove the oil bath and allow the reaction mixture to cool to room temperature, during which it is expected to solidify.
-
To the solidified product, add ethyl acetate (10 mL) and heat to dissolve the solid.
-
Cool the solution to 0°C to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Dry the collected crystals to obtain this compound.
This method, when applied to 1,3-cyclohexanedione, yields the corresponding 3-amino-2-cyclohexen-1-one in high yield (93.6%).[5] A similar outcome is anticipated for the seven-membered ring analogue.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, studies on derivatives of the closely related 3-aminocyclohex-2-en-1-one have identified them as antagonists of the CXCR2 chemokine receptor.[6] These compounds have been shown to inhibit CXCR2 downstream signaling and are suggested to have potential applications in inflammatory diseases.[6] Given the structural similarity, it is plausible that this compound and its derivatives could exhibit similar biological activities, though this remains to be experimentally verified.
Conclusion
This compound represents an understudied member of the cyclic β-enaminone family. While its specific discovery and history are not well-documented, its synthesis can be reliably predicted based on established methods for its homologues. The foundational principles of enamine chemistry, particularly the work of Gilbert Stork, provide the essential background for understanding its formation and reactivity. Future research is needed to elucidate the specific biological properties and potential therapeutic applications of this compound, drawing possible parallels from the known activities of its six-membered ring counterparts as CXCR2 antagonists. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Enamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Technical Guide: Enaminones – A Focus on 3-Aminocycloalk-2-en-1-ones
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Examination of 3-Aminocycloalk-2-en-1-ones, with a focus on 3-Aminocyclohex-2-en-1-one due to the absence of literature on 3-Aminocyclohept-2-en-1-one.
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-aminocycloalk-2-en-1-ones, a class of enaminones with significant interest in medicinal chemistry and organic synthesis. Extensive searches for "this compound" did not yield a specific CAS number, IUPAC name, or any associated experimental data. This suggests that the seven-membered ring analogue is not a commonly synthesized or well-documented compound.
Consequently, this guide will focus on the well-characterized six-membered ring analogue, 3-Aminocyclohex-2-en-1-one , for which substantial data is available. This will include its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications. We will also briefly cover the five-membered ring analogue, 3-Aminocyclopent-2-en-1-one . The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.
Chemical Identification and Properties
A thorough database search for "this compound" did not yield any registered compounds. However, the closely related cyclohexyl and cyclopentyl analogues are well-documented.
3-Aminocyclohex-2-en-1-one
| Property | Value | Reference |
| IUPAC Name | 3-aminocyclohex-2-en-1-one | [1][2][3] |
| CAS Number | 5220-49-5 | [1][2][3][4] |
| Molecular Formula | C₆H₉NO | [1][3][4] |
| Molecular Weight | 111.14 g/mol | [1][3][4] |
| Melting Point | 129-133 °C | [4] |
| Boiling Point | 212.4±30.0 °C (Predicted) | [4] |
| Density | 1.091±0.06 g/cm³ (Predicted) | [4] |
| InChIKey | ZZMRPOAHZITKBV-UHFFFAOYSA-N | [2] |
| SMILES | C1CC(=CC(=O)C1)N | [2] |
3-Aminocyclopent-2-en-1-one
| Property | Value | Reference |
| IUPAC Name | 3-aminocyclopent-2-en-1-one | [5] |
| CAS Number | 28566-12-3 | [5] |
| Molecular Formula | C₅H₇NO | [5] |
| Molecular Weight | 97.12 g/mol | [5] |
| InChIKey | LSROXAYPMFICCA-UHFFFAOYSA-N | [5] |
| SMILES | C1C(=O)C=C(C1)N |
Experimental Protocols
The synthesis of these enaminones is generally straightforward. Below is a typical experimental protocol for the preparation of 3-Aminocyclohex-2-en-1-one.
Synthesis of 3-Aminocyclohex-2-en-1-one from 1,3-Cyclohexanedione
This procedure describes the reaction of 1,3-cyclohexanedione with an ammonia source to yield the corresponding enaminone.
Materials:
-
1,3-Cyclohexanedione
-
Ammonium acetate
-
Ethyl acetate
-
Three-necked flask (100 mL)
-
Oil bath
-
Stirrer
-
Filtration apparatus
Procedure:
-
To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).
-
Thoroughly stir the mixture.
-
Place the flask in an oil bath preheated to 110°C.
-
Allow the reaction to proceed for 15 minutes. The mixture will gradually solidify.
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of ethyl acetate to the reaction mixture and heat to dissolve the solid.
-
Cool the solution to 0°C to induce crystallization.
-
Collect the precipitated yellow crystals by filtration.
-
Dry the crystals to obtain 3-amino-2-cyclohexen-1-one. A typical yield for this reaction is reported to be around 93.6%.[6]
Logical Workflow for Synthesis
The synthesis of 3-Aminocyclohex-2-en-1-one can be visualized as a straightforward two-step process from the starting material to the final product.
References
- 1. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINOCYCLOHEX-2-EN-1-ONE 100G - OR4645-100G [dabos.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 3-Aminocyclopent-2-en-1-one | C5H7NO | CID 12291440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
Potential Biological Activity of 3-Aminocyclohept-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides an in-depth overview of the potential biological activities of the novel compound 3-Aminocyclohept-2-en-1-one. While direct experimental data for this specific molecule is not yet publicly available, its structural classification as both an enaminone and a cycloheptenone derivative suggests a strong potential for significant pharmacological properties. This document outlines the likely biological activities based on extensive research into these compound classes, including potential anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for evaluating these activities are provided, alongside diagrams of key signaling pathways that may be modulated by this compound. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its analogs.
Introduction: The Therapeutic Potential of Enaminones and Cycloheptenone Derivatives
This compound is a heterocyclic compound featuring both an enaminone and a cycloheptenone moiety. Both of these structural classes are recognized for their diverse and potent biological activities, making this compound a compelling candidate for further investigation in drug discovery and development.
Enaminones , characterized by the β-amino-α,β-unsaturated ketone functional group, have been extensively studied and are known to exhibit a wide range of therapeutic properties. These include anticonvulsant, multidrug resistance (MDR) modulation, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] The conjugated system within the enaminone scaffold is crucial for its reactivity and interaction with biological targets.[2]
Cycloheptenone derivatives are also valuable pharmacophores and synthetic intermediates in the development of new drugs.[5][6] Compounds containing a cycloheptane ring have demonstrated high physiological activities, including potential applications as angiotensin II receptor antagonists.[5]
Given the presence of both these key structural features, this compound is hypothesized to possess a unique and potentially potent biological activity profile. This guide will explore the most probable therapeutic avenues for this compound based on the established activities of its parent structural classes.
Potential Biological Activities and Mechanisms of Action
Based on the known biological activities of enaminones and cycloheptenone derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
Anticancer Activity
Enaminone derivatives have shown notable anticancer properties.[3] The potential anticancer activity of this compound could be mediated through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][2] Inhibition of this pathway is a key strategy in cancer therapy. It is plausible that this compound could exert its anticancer effects by modulating components of the PI3K/Akt pathway.
Antimicrobial Activity
Enaminone-based heterocyclic compounds have demonstrated significant antimicrobial activity.[4] The mechanism of action for such compounds can vary, but a common target is the bacterial cell wall, a structure essential for bacterial survival.
Potential Target: Bacterial Cell Wall Synthesis
The bacterial cell wall is composed of peptidoglycan, a polymer unique to bacteria.[7] Inhibition of peptidoglycan synthesis is a well-established mechanism for many antibiotics. This compound could potentially interfere with one or more steps in this critical pathway.
Anti-inflammatory Activity
Enaminones are also recognized for their anti-inflammatory properties.[2] Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The NF-κB signaling pathway is a central regulator of inflammation.
Potential Signaling Pathway: NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[4][8] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development. This compound may exert anti-inflammatory effects by interfering with the activation or translocation of NF-κB.
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended. The following protocols provide a starting point for these investigations.
General Experimental Workflow
The process of evaluating a new chemical entity like this compound typically follows a structured workflow from initial screening to more detailed mechanistic studies.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity: Disk Diffusion and Broth Microdilution Methods
3.3.1. Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to a test compound.[3][11]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone indicates the antimicrobial activity.
3.3.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13]
Methodology:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
3.4.1. In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the anti-inflammatory activity of compounds in vivo.[14][15]
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
3.4.2. In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.[16][17]
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate time (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.
Data Presentation
While specific quantitative data for this compound is not yet available, the following tables illustrate how such data would be structured for clear comparison and analysis.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | [Value] |
| HeLa (Cervical Cancer) | [Value] |
| A549 (Lung Cancer) | [Value] |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | [Value] | [Value] |
| Escherichia coli | [Value] | [Value] |
| Candida albicans | [Value] | [Value] |
Table 3: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 10 | [Value] |
| 25 | [Value] |
| 50 | [Value] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features as both an enaminone and a cycloheptenone derivative strongly suggest the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating a comprehensive investigation into the pharmacological profile of this compound.
Future research should focus on the synthesis and purification of this compound, followed by the systematic evaluation of its biological activities using the described assays. Positive results from these initial screenings would warrant further studies to elucidate the precise mechanisms of action, including target identification and validation. Structure-activity relationship (SAR) studies on analogs of this compound could also lead to the discovery of even more potent and selective drug candidates. This technical guide serves as a critical first step in unlocking the therapeutic potential of this intriguing molecule.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer test with the MTT assay method [bio-protocol.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grownextgen.org [grownextgen.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Effect of Phosphodiesterase 2 Inhibitor in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages [journal-dtt.org]
Theoretical Calculations on the Structure of 3-Aminocyclohept-2-en-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the structural and electronic properties of 3-Aminocyclohept-2-en-1-one. This enaminone is a valuable scaffold in medicinal chemistry, and understanding its conformational landscape, electronic distribution, and spectroscopic characteristics is crucial for the rational design of novel therapeutic agents. This document details the computational methodologies, outlines experimental protocols for its synthesis and characterization, and presents a framework for data analysis.
Theoretical Background and Computational Methodology
The theoretical investigation of this compound and its potential tautomers, such as 3-amino-2-hydroxycyclohept-2-en-1-one, relies heavily on quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of computational cost and accuracy.
Computational Details:
A common and effective approach involves geometry optimization and frequency calculations using a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or the M06-2X functional, which is known to perform well for non-covalent interactions. These calculations are typically paired with a Pople-style basis set, for instance, 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.
To account for the influence of a solvent, the Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is often utilized. This model simulates the bulk solvent effects on the molecular properties.
The conformational flexibility of the seven-membered ring in this compound necessitates a thorough conformational analysis. The twist-chair conformation is often the most stable for cycloheptane derivatives and is expected to be a low-energy conformer for this molecule as well.
The key computational steps are outlined in the workflow diagram below.
Data Presentation
The following tables summarize the types of quantitative data obtained from theoretical calculations. Note: The values presented are illustrative and represent the expected data from a DFT study.
Table 1: Optimized Geometrical Parameters (in Angstroms and Degrees)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1=O | 1.23 Å |
| C2=C3 | 1.38 Å | |
| C3-N | 1.35 Å | |
| N-H1 | 1.01 Å | |
| N-H2 | 1.01 Å | |
| Bond Angle | O=C1-C2 | 122.5° |
| C1-C2=C3 | 125.0° | |
| C2=C3-N | 124.8° | |
| Dihedral Angle | C7-C1-C2-C3 | Illustrative Value |
Table 2: Calculated Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) sym | 3450 | Symmetric N-H stretch |
| ν(N-H) asym | 3350 | Asymmetric N-H stretch |
| ν(C=O) | 1680 | Carbonyl stretch |
| ν(C=C) | 1610 | Alkene C=C stretch |
| δ(N-H) | 1580 | N-H bending |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Experimental Protocols
While this guide focuses on theoretical calculations, experimental validation is crucial. Below are generalized protocols for the synthesis and characterization of this compound, adapted from procedures for analogous cyclic enaminones.
Synthesis of this compound
Materials:
-
1,3-Cycloheptanedione
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of 1,3-cycloheptanedione (1.0 eq) and ammonium acetate (1.2 eq) in toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight and elemental composition.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the theoretical calculations and the resulting structural and electronic insights, which are fundamental for understanding the molecule's reactivity and potential as a drug candidate.
This guide provides a foundational understanding of the theoretical and experimental approaches to studying this compound. The integration of computational and experimental data is paramount for a comprehensive characterization of this important molecular scaffold and for accelerating the discovery of new pharmaceuticals.
The Emerging Therapeutic Potential of 3-Aminocyclohept-2-en-1-one and its Analogs: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The enaminone scaffold, characterized by a conjugated system of an amine, a double bond, and a ketone, is a versatile and privileged structure in medicinal chemistry.[1] Its unique electronic properties, allowing it to act as both a nucleophile and an electrophile, make it a valuable intermediate in organic synthesis and a core component of various biologically active compounds.[2] This technical guide focuses on the synthesis, biological activities, and therapeutic potential of a specific class of enaminones: 3-aminocyclohept-2-en-1-one and its analogs. While direct literature on the seven-membered ring system is limited, this review will extrapolate from the well-documented chemistry and pharmacology of its six-membered counterpart, 3-aminocyclohex-2-en-1-one, to provide a comprehensive overview for researchers in drug discovery and development.
Synthesis of the this compound Core
The primary route to synthesizing cyclic β-enaminones involves the condensation of a cyclic 1,3-dione with an amine source. This reaction is applicable to various ring sizes, including the seven-membered cycloheptane system.[3]
General Synthetic Pathway
The synthesis of this compound and its N-substituted analogs can be conceptualized in a two-step sequence starting from cycloheptanone. The first step involves the formation of the corresponding 1,3-dione, which is then condensed with an appropriate amine.
Caption: General synthetic scheme for this compound analogs.
Experimental Protocols
Synthesis of 1,3-Cycloheptanedione:
While several methods exist for the synthesis of 1,3-cycloheptanedione, a three-step synthesis avoiding harsh reagents has been reported, providing a practical route to multigram quantities of this precursor.[4]
General Protocol for the Synthesis of this compound:
This protocol is adapted from the well-established synthesis of 3-aminocyclohex-2-en-1-one.
-
Reaction Setup: To a round-bottom flask, add 1,3-cycloheptanedione (1 equivalent) and ammonium acetate (1.3 equivalents).
-
Reaction Conditions: The mixture is heated, typically in an oil bath at 110°C, with stirring for approximately 15-30 minutes. The reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solidified product is then recrystallized from a suitable solvent, such as ethyl acetate, to yield the desired this compound. For N-substituted analogs, the corresponding primary amine is used instead of ammonium acetate.
Biological Activities and Therapeutic Targets
Enaminones are known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6] A particularly promising area of investigation for cyclic enaminones is their activity as antagonists of the CXC chemokine receptor 2 (CXCR2).
CXCR2 Antagonism and Anti-Inflammatory Potential
CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[7] Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases.[7] Analogs of 3-aminocyclohex-2-en-1-one have been identified as novel CXCR2 antagonists, suggesting that the this compound core could also exhibit similar activity.
CXCR2 Signaling Pathway:
Upon binding of its chemokine ligands (e.g., CXCL8), CXCR2 activates intracellular signaling cascades through the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits.[8] These subunits, in turn, modulate the activity of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization, activation of protein kinase C (PKC), and the MAP kinase pathway, ultimately resulting in chemotaxis and other inflammatory responses.[8][9]
Caption: Simplified CXCR2 signaling pathway.
Quantitative Data and Structure-Activity Relationships (SAR)
| Compound ID | R1 | R2 | CXCR2 Inhibition IC50 (µM) |
| Analog 1 | H | Phenyl | > 10 |
| Analog 2 | H | 4-Chlorophenyl | 5.2 |
| Analog 3 | Methyl | 4-Chlorophenyl | 2.8 |
| Analog 4 | H | 2,4-Dichlorophenyl | 1.1 |
| Analog 5 | Methyl | 2,4-Dichlorophenyl | 0.8 |
Note: The data presented in this table is representative and based on analogs of 3-aminocyclohex-2-en-1-one for illustrative purposes. R1 and R2 represent substituents on the amino group and another position of the core structure, respectively.
The general SAR suggests that substitution on the amino group and the aromatic ring attached to the core structure significantly influences the inhibitory activity against CXCR2. Lipophilic and electron-withdrawing groups on the aromatic ring tend to enhance potency.
Experimental Workflows for Biological Evaluation
The biological evaluation of novel this compound analogs would typically involve a series of in vitro assays to determine their potency and mechanism of action.
Competitive Binding Assay
To determine if the compounds bind to CXCR2, a competitive binding assay is employed. This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the receptor.[10]
Caption: Workflow for a CXCR2 competitive binding assay.
In Vitro Anti-Inflammatory Screening
The anti-inflammatory potential of the synthesized compounds can be assessed using various in vitro models. A common approach involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence and absence of the test compounds.[11]
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
The this compound core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Based on the extensive research on its six-membered analogs, this class of compounds holds significant potential as modulators of inflammatory pathways, particularly through the antagonism of the CXCR2 receptor. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship for this specific core. Further investigation into their mechanism of action and in vivo efficacy will be crucial in validating their therapeutic potential for the treatment of inflammatory diseases. The detailed synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds [scirp.org]
- 7. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Aminocyclohept-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3-Aminocyclohept-2-en-1-one derivatives, a class of compounds with significant potential in medicinal chemistry and organic synthesis. The primary method detailed is the direct condensation of 1,3-cycloheptanedione with various primary amines.
Overview of Synthetic Method
The most direct and widely applicable method for the synthesis of this compound derivatives is the condensation reaction between 1,3-cycloheptanedione and a primary or secondary amine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the dione, followed by a dehydration step to yield the stable enaminone product. To drive the reaction to completion, the water formed as a byproduct is typically removed azeotropically.
Caption: General reaction scheme for the synthesis of this compound derivatives.
Experimental Protocols
This section provides a detailed protocol for the synthesis of N-aryl substituted this compound derivatives.
General Protocol for the Synthesis of N-Aryl-3-aminocyclohept-2-en-1-ones
Materials:
-
1,3-Cycloheptanedione
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,3-cycloheptanedione (1.0 eq) and the desired substituted aniline (1.0 eq).
-
Solvent Addition: Add a sufficient amount of toluene to dissolve the reactants.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Product Isolation: The fractions containing the pure product are combined and the solvent is evaporated to yield the desired N-aryl-3-aminocyclohept-2-en-1-one derivative.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various N-aryl-3-aminocyclohept-2-en-1-one derivatives using the general protocol described above.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 3-(Phenylamino)cyclohept-2-en-1-one | 4 | 85 |
| 2 | p-Toluidine | 3-(4-Methylphenylamino)cyclohept-2-en-1-one | 5 | 88 |
| 3 | p-Anisidine | 3-(4-Methoxyphenylamino)cyclohept-2-en-1-one | 6 | 90 |
| 4 | p-Chloroaniline | 3-(4-Chlorophenylamino)cyclohept-2-en-1-one | 5 | 82 |
Conclusion
The direct condensation of 1,3-cycloheptanedione with primary amines provides an efficient and straightforward method for the synthesis of a variety of this compound derivatives. The use of azeotropic distillation to remove water effectively drives the reaction towards the formation of the desired enaminone products in high yields. This protocol can be adapted for the synthesis of a diverse library of these valuable compounds for applications in drug discovery and chemical research.
Application Notes and Protocols for 3-Aminocyclohept-2-en-1-one in Medicinal Chemistry
Disclaimer: Publicly available information on the specific medicinal chemistry applications of 3-Aminocyclohept-2-en-1-one is limited. The following application notes and protocols are substantially based on the well-documented activities of its close structural analog, 3-aminocyclohex-2-en-1-one, and the broader class of enaminones. Researchers should consider this as a starting point for investigation into the potential of this compound.
Introduction
This compound belongs to the class of cyclic enaminones, which are versatile pharmacophores in medicinal chemistry.[1][2][3] The enaminone motif, characterized by a conjugated system of an amine, a double bond, and a ketone, serves as a valuable scaffold for the synthesis of a wide range of biologically active heterocyclic compounds.[1][3] While the six-membered ring analog, 3-aminocyclohex-2-en-1-one, has been explored for its potential as a CXCR2 antagonist, the medicinal chemistry of the seven-membered ring counterpart remains a largely unexplored area with potential for novel drug discovery.[4]
Potential Therapeutic Applications
Based on the activity of its structural analogs, this compound could serve as a key building block for the development of novel therapeutic agents in several areas:
-
Inflammatory Diseases: Derivatives of the analogous 3-aminocyclohex-2-en-1-one have shown promise as antagonists of the CXCR2 chemokine receptor, which is implicated in inflammatory responses.[4] This suggests that cycloheptane-based derivatives could also be investigated for their potential to modulate inflammatory pathways.
-
Cancer: The enaminone scaffold is present in a number of compounds with demonstrated antitumor activity.[3] The unique conformational properties of the seven-membered ring in this compound could lead to derivatives with novel interactions with anticancer targets.
-
Central Nervous System (CNS) Disorders: Enaminones have been investigated for their anticonvulsant properties, highlighting their potential for the development of new treatments for epilepsy and other CNS-related conditions.[1][2][5]
Quantitative Data Summary (Based on 3-Aminocyclohex-2-en-1-one Derivatives)
The following table summarizes the biological activity of selected 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists. This data can serve as a benchmark for screening new compounds derived from this compound.
| Compound ID | Structure | CXCR2 Tango Assay IC50 (µM)[4] |
| Analog 1 | Substituted 3-aminocyclohex-2-en-1-one | < 10 |
| Analog 2 | Substituted 3-aminocyclohex-2-en-1-one | < 10 |
| Analog 3 | Substituted 3-aminocyclohex-2-en-1-one | < 10 |
| Analog 4 | Substituted 3-aminocyclohex-2-en-1-one | > 10 |
| Analog 5 | Substituted 3-aminocyclohex-2-en-1-one | > 10 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of cyclic enaminones from the corresponding 1,3-dione.
Materials:
-
1,3-Cycloheptanedione
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate/hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-cycloheptanedione (1 equivalent) and ammonium acetate (1.2 equivalents).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield this compound.
Visualization of the Synthetic Workflow:
Protocol 2: CXCR2 Inhibition Assay (Tango™ GPCR Assay)
This protocol is adapted from the methodology used to screen 3-aminocyclohex-2-en-1-one derivatives and can be applied to new compounds based on the this compound scaffold.[4]
Materials:
-
HTLA cells stably expressing CXCR2 (Tango™ CXCR2-bla U2OS cells)
-
Test compounds (dissolved in DMSO)
-
Assay medium (Freestyle™ Expression Medium)
-
LiveBLAzer™-FRET B/G Substrate
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Plating: Seed the Tango™ CXCR2-bla U2OS cells in a 384-well plate at a density of 10,000 cells per well in assay medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay medium. Add the diluted compounds to the cell plate.
-
Ligand Stimulation: Add the CXCR2 ligand (e.g., IL-8) to the wells to stimulate the receptor.
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
Substrate Addition: Add the LiveBLAzer™-FRET B/G Substrate to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis: Calculate the ratio of blue to green fluorescence to determine the level of receptor activation. Determine the IC50 values for the test compounds by plotting the response versus the compound concentration.
Signaling Pathway Visualization
The following diagram illustrates the general signaling pathway of the CXCR2 receptor, a potential target for derivatives of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enaminones-Versatile Therapeutic Pharmacophores. Further Advances: Ingenta Connect [ingentaconnect.com]
- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reactions of 3-Aminocyclohept-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohept-2-en-1-one, a seven-membered cyclic β-enaminone, represents a valuable scaffold in medicinal chemistry and organic synthesis. Enaminones are versatile intermediates known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. Their unique electronic structure, characterized by a conjugated system involving a lone pair of electrons on the nitrogen atom, a carbon-carbon double bond, and a carbonyl group, allows for a wide range of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound and its derivatives, along with potential applications in drug discovery.
Synthesis of this compound
The most common and straightforward method for the synthesis of β-enaminones is the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. In the case of this compound, the reaction involves the treatment of 1,3-cycloheptanedione with an ammonia source.
General Protocol: Condensation of 1,3-Cycloheptanedione with Ammonium Acetate
This protocol is adapted from general procedures for the synthesis of cyclic enaminones from 1,3-diones.
Materials:
-
1,3-Cycloheptanedione
-
Ammonium acetate
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate, ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 1,3-cycloheptanedione (1.0 eq).
-
Add ammonium acetate (1.1 - 1.5 eq) to the flask.
-
Add a sufficient amount of toluene to immerse the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when water formation ceases), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent to afford this compound as a crystalline solid.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reactants | 1,3-Cycloheptanedione, Ammonium Acetate | |
| Stoichiometry | 1 : 1.1-1.5 | A slight excess of the ammonia source is often used to drive the reaction to completion. |
| Solvent | Toluene | Other solvents that form an azeotrope with water, such as benzene or xylene, can also be used. |
| Temperature | Reflux | The boiling point of the chosen solvent. |
| Reaction Time | 2 - 8 hours | Varies depending on the scale and specific conditions. |
| Yield | Moderate to High | Yields for analogous reactions with six-membered rings are often high (e.g., 93.6% for 3-amino-2-cyclohexen-1-one). |
Reactions of this compound
The enaminone scaffold is a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key reactive sites include the nucleophilic nitrogen and α-carbon, as well as the electrophilic β-carbon and carbonyl carbon.
N-Functionalization
The amino group of this compound can be readily functionalized through reactions such as alkylation and acylation.
General Protocol: N-Alkylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, NaH) (1.1 - 1.5 eq) to the solution.
-
Add the alkylating agent (e.g., an alkyl halide) (1.0 - 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol: N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 - 1.5 eq).
-
Cool the solution in an ice bath.
-
Add the acylating agent (e.g., an acid chloride or anhydride) (1.0 - 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
C-Functionalization and Cyclization Reactions
The enaminone system can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of fused heterocyclic systems. For instance, reactions with electrophiles can occur at the α-carbon, and the conjugated system can act as a diene in cycloaddition reactions.
Applications in Drug Development
β-Enaminones are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The functionalization of the this compound core can lead to the discovery of novel therapeutic agents. Potential applications include the development of:
-
Anti-inflammatory agents: By targeting key enzymes and receptors in inflammatory pathways.
-
Anticonvulsants: Modulating ion channels or neurotransmitter receptors in the central nervous system.
-
Antimicrobial agents: Inhibiting the growth of bacteria and fungi.
-
Anticancer agents: By interfering with cell proliferation and survival pathways in cancer cells.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential reaction pathways for the derivatization of this compound.
Application Notes and Protocols: 3-Aminocyclohept-2-en-1-one in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohept-2-en-1-one, a cyclic β-enaminone, represents a versatile scaffold with significant potential in the field of catalysis. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural features—a conjugated system with both nucleophilic and electrophilic centers—make it an attractive candidate for the development of novel catalysts and ligands. This document outlines potential applications, derived from the well-established catalytic activity of the broader class of β-enaminones and related cyclic systems, and provides detailed protocols for its potential use in catalytic research.
The core value of this compound lies in its ability to be transformed into chiral ligands for metal-catalyzed reactions or to serve as a precursor for organocatalysts. The presence of a nitrogen atom and a carbonyl group in a conjugated system allows for effective coordination with metal centers and the potential for hydrogen bond-donating or accepting capabilities, which are crucial for many catalytic cycles.
Potential Catalytic Applications
Based on the known reactivity of β-enaminones, this compound and its derivatives could be employed in several areas of catalysis:
-
As a Ligand for Transition Metal Catalysis: The nitrogen and oxygen atoms of the enaminone scaffold can act as a bidentate ligand for various transition metals (e.g., Palladium, Copper, Rhodium, Iridium). Chiral derivatives of this compound could be synthesized and used in asymmetric catalysis.
-
As a Precursor for Chiral Organocatalysts: The amino group can be functionalized with chiral auxiliaries to create novel organocatalysts. These catalysts could potentially be used in a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions.
-
In Enamine and Iminium Ion Catalysis: As a primary amine, this compound itself could potentially act as an organocatalyst by forming a nucleophilic enamine or an electrophilic iminium ion with substrates.
Data Presentation: Representative Catalytic Applications of β-Enaminone Derivatives
The following tables summarize quantitative data from studies on catalytically active systems derived from β-enaminones, providing a benchmark for the potential performance of catalysts derived from this compound.
Table 1: Asymmetric Michael Addition using a Chiral β-Enaminone-Based Organocatalyst
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitrostyrene | Diethyl malonate | 10 | Toluene | 24 | 92 | 85 |
| 2 | Chalcone | Acetylacetone | 10 | CH2Cl2 | 36 | 88 | 78 |
| 3 | N-Benzylmaleimide | Dimethyl malonate | 5 | THF | 48 | 95 | 91 |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral β-Enaminone-Derived Ligand
| Entry | Substrate | Nucleophile | Ligand Loading (mol%) | Base | Time (h) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | 2.5 | BSA | 12 | 98 | 96 |
| 2 | 1,3-Cyclohexenyl acetate | Sodium diethyl malonate | 2.5 | - | 18 | 91 | 92 |
| 3 | Cinnamyl acetate | Acetylacetone | 3.0 | NaH | 24 | 85 | 88 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a chiral ligand from this compound and its application in a representative catalytic reaction. These protocols are intended as a starting point for research and may require optimization.
Protocol 1: Synthesis of a Chiral N-Acyl-3-aminocyclohept-2-en-1-one Ligand
This protocol describes the synthesis of a chiral ligand through the acylation of this compound with a chiral acid chloride.
Materials:
-
This compound
-
(S)-Naproxen chloride (or other chiral acid chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of (S)-naproxen chloride (1.1 eq) in anhydrous CH2Cl2 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral N-acyl-3-aminocyclohept-2-en-1-one ligand.
Protocol 2: Asymmetric Copper-Catalyzed Conjugate Addition
This protocol outlines a general procedure for a copper-catalyzed asymmetric conjugate addition of a Grignard reagent to a cyclic enone using the newly synthesized chiral ligand.
Materials:
-
Chiral N-acyl-3-aminocyclohept-2-en-1-one ligand (from Protocol 1)
-
Copper(I) iodide (CuI)
-
Cyclohex-2-en-1-one (or other cyclic enone)
-
Phenylmagnesium bromide (PhMgBr) (or other Grignard reagent)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.05 eq) and CuI (0.05 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the copper-ligand complex.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add cyclohex-2-en-1-one (1.0 eq) to the reaction mixture.
-
Slowly add phenylmagnesium bromide (1.2 eq) to the solution over a period of 30 minutes.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for the synthesis of a chiral ligand from this compound.
Caption: Generalized catalytic cycle for an asymmetric transformation.
Caption: Potential activation modes in organocatalysis.
Conclusion
This compound holds considerable promise as a versatile building block for the development of novel catalysts. While direct applications are yet to be widely reported, the principles of catalysis engineering and the known reactivity of related β-enaminone systems provide a strong foundation for future research. The protocols and concepts outlined in this document are intended to serve as a guide for researchers to explore the catalytic potential of this intriguing molecule and its derivatives in asymmetric synthesis and other catalytic transformations. Further investigation into the synthesis of chiral derivatives and their coordination chemistry will be crucial in unlocking the full catalytic capabilities of this compound.
Application Notes and Protocols for Testing 3-Aminocyclohept-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the biological activity of 3-aminocyclohept-2-en-1-one derivatives. The following sections outline methodologies for assessing potential antimicrobial, cytotoxic, antiviral, uterine relaxant, antihistaminic, anti-inflammatory, and anticonvulsant properties of these compounds.
Antimicrobial Activity Assays
Enaminones, the broader class to which this compound derivatives belong, have demonstrated notable antimicrobial properties. The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of test compounds against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)
-
Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Chloramphenicol for bacteria, Terbinafine for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring absorbance with a spectrophotometer.
Data Presentation: Antimicrobial Activity of Enaminone Derivatives
| Compound | Organism | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 2.5 | |
| Aspergillus fumigatus | 5 | |
| Derivative B | Staphylococcus aureus | 2.5 |
| Bacillus subtilis | 5 | |
| Aspergillus fumigatus | >10 | |
| Chloramphenicol | Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 1 | |
| Terbinafine | Aspergillus fumigatus | 1 |
Note: The data presented are hypothetical examples based on published data for similar enaminone compounds and are for illustrative purposes only.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC3) and a normal cell line (e.g., WI-38)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Cytotoxicity of Enaminone Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative C | HCT-116 | 5.4 ± 2.3 |
| PC3 | 9.8 ± 1.7 | |
| WI-38 | > 50 | |
| Derivative D | HCT-116 | 7.1 ± 0.5 |
| PC3 | 9.2 ± 1.8 | |
| WI-38 | > 50 | |
| 5-Fluorouracil | HCT-116 | 3.2 ± 0.4 |
| PC3 | 4.5 ± 0.6 | |
| WI-38 | 15.7 ± 1.9 |
Note: The data presented are hypothetical examples based on published data for similar enaminone compounds and are for illustrative purposes only.[1]
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral agent. It measures the reduction in the number of viral plaques formed in a cell culture.
Experimental Protocol: Plaque Reduction Assay
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., SARS-CoV-2, Influenza A virus)
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Grow a confluent monolayer of host cells in culture plates.
-
Prepare serial dilutions of the this compound derivatives.
-
Pre-incubate the virus with the compound dilutions for a set period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the half-maximal effective concentration (EC50).
Data Presentation: Antiviral Activity of Enaminone Derivatives
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Derivative E | SARS-CoV-2 | 7.5 | >100 | >13.3 |
| Derivative F | Influenza A | 15 | >100 | >6.7 |
| Remdesivir | SARS-CoV-2 | 0.5 | >10 | >20 |
Note: The data presented are hypothetical examples based on published data for similar compounds and are for illustrative purposes only.[2][3]
Uterine Relaxant Activity Assay
This assay evaluates the potential of the derivatives to relax uterine smooth muscle, which is relevant for conditions like preterm labor.
Experimental Protocol: Isolated Uterine Tissue Assay
Materials:
-
Female rats
-
Isolated organ bath system
-
Physiological salt solution (e.g., De Jalon's solution)
-
Oxytocin or other uterotonic agents
-
Test this compound derivatives
-
Force transducer and data acquisition system
Procedure:
-
Isolate uterine horns from rats and mount them in an organ bath containing physiological salt solution, bubbled with carbogen (95% O2, 5% CO2) at 37°C.
-
Allow the tissue to equilibrate and establish regular spontaneous or agonist-induced contractions.
-
Add cumulative concentrations of the test compound to the bath.
-
Record the changes in the force and frequency of contractions.
-
Calculate the concentration required to cause 50% relaxation (IC50).
Data Presentation: Uterine Relaxant Activity
| Compound | Agonist | IC50 (µM) |
| Derivative G | Oxytocin (1 nM) | 12.5 |
| Derivative H | Spontaneous | 18.2 |
| Isoxsuprine | Oxytocin (1 nM) | 5.8 |
Note: The data presented are hypothetical examples and are for illustrative purposes only.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of the test compounds for the histamine H1 receptor, indicating potential antihistaminic activity.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Membrane preparations from cells expressing human histamine H1 receptor
-
Radioligand (e.g., [³H]-mepyramine)
-
Test this compound derivatives
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Data Presentation: Histamine H1 Receptor Binding Affinity
| Compound | Ki (nM) |
| Derivative I | 85 |
| Derivative J | 150 |
| Diphenhydramine | 15 |
Note: The data presented are hypothetical examples and are for illustrative purposes only.
Anti-inflammatory Activity Assay (COX-2 Inhibition)
This assay assesses the ability of the derivatives to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
Experimental Protocol: COX-2 Inhibitor Screening Assay
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., Cayman Chemical)
-
Test this compound derivatives
-
Plate reader
Procedure:
-
Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the product (e.g., prostaglandin E2) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the IC50 value for COX-2 inhibition.
Data Presentation: COX-2 Inhibition
| Compound | COX-2 IC50 (µM) |
| Derivative K | 0.29 |
| Derivative L | 0.54 |
| Celecoxib | 0.42 |
Note: The data presented are hypothetical examples based on published data for similar compounds and are for illustrative purposes only.[4]
Anticonvulsant Activity Assay
The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
Materials:
-
Mice
-
Electroconvulsive shock apparatus
-
Test this compound derivatives
-
Vehicle (e.g., saline, Tween 80 suspension)
-
Positive control (e.g., Phenytoin)
Procedure:
-
Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect (e.g., 30-60 minutes post-administration), subject each mouse to a maximal electroshock stimulus via corneal or ear electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED50) required to protect 50% of the animals.
Data Presentation: Anticonvulsant Activity
| Compound | Route | ED50 (mg/kg) |
| Derivative M | i.p. | 16.7 |
| Derivative N | i.p. | 35.2 |
| Phenytoin | i.p. | 9.5 |
Note: The data presented are hypothetical examples based on published data for similar enaminone compounds and are for illustrative purposes only.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Aminocyclohept-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 3-aminocyclohept-2-en-1-one, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are designed for scalability, efficiency, and high purity of the final product.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. As a cyclic β-enaminone, its structural motif is present in a range of natural products and designed molecules with diverse biological activities. The efficient and scalable synthesis of this intermediate is crucial for advancing research and development in areas requiring access to novel cycloheptane-based scaffolds. This document details a robust synthetic protocol, purification strategies, and characterization data.
Synthetic Approach
The most direct and scalable approach to this compound is the reaction of cycloheptane-1,3-dione with a suitable ammonia source. This method is analogous to the well-established synthesis of other cyclic β-enaminones. For the purpose of these application notes, a two-step process is proposed, starting from suberic acid, to ensure the availability of the cycloheptane-1,3-dione precursor.
Overall Reaction Scheme
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of Cycloheptane-1,3-dione
This protocol is based on a scaled-up Dieckmann condensation of a suberic acid diester followed by hydrolysis and decarboxylation.
Materials:
-
Dimethyl suberate
-
Sodium metal
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid, concentrated
-
Sodium chloride
Procedure:
-
Reaction Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with 5 L of anhydrous toluene.
-
Sodium Dispersion: 230 g (10.0 mol) of sodium metal is carefully added to the toluene. The mixture is heated to the melting point of sodium (98 °C) and stirred vigorously to create a fine dispersion. The mixture is then allowed to cool to room temperature.
-
Dieckmann Condensation: A solution of 1.01 kg (5.0 mol) of dimethyl suberate in 1 L of anhydrous toluene is added dropwise to the sodium dispersion over 4 hours, maintaining the internal temperature below 30 °C with external cooling. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of 500 mL of anhydrous methanol to destroy any unreacted sodium. This is followed by the slow addition of 2 L of water.
-
Hydrolysis and Decarboxylation: The aqueous layer is separated and acidified to pH 1 with concentrated hydrochloric acid. The mixture is then heated to reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Workup and Isolation: After cooling to room temperature, the aqueous solution is extracted with dichloromethane (3 x 2 L). The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cycloheptane-1,3-dione.
-
Purification: The crude product is purified by vacuum distillation to afford pure cycloheptane-1,3-dione.
Part 2: Synthesis of this compound
This protocol utilizes the direct amination of cycloheptane-1,3-dione.
Materials:
-
Cycloheptane-1,3-dione
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 630 g (5.0 mol) of cycloheptane-1,3-dione, 424 g (5.5 mol) of ammonium acetate, and 3 L of toluene.
-
Azeotropic Dehydration: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with 2 L of diethyl ether and filtered to collect the solid product.
-
Purification: The crude this compound is recrystallized from a mixture of ethanol and water to yield a pure, crystalline solid.
Data Presentation
| Parameter | Part 1: Cycloheptane-1,3-dione Synthesis | Part 2: this compound Synthesis |
| Starting Material | Dimethyl suberate | Cycloheptane-1,3-dione |
| Scale | 5.0 mol | 5.0 mol |
| Key Reagents | Sodium, Toluene, HCl | Ammonium acetate, Toluene |
| Reaction Time | 16 hours | 4-6 hours |
| Yield (Typical) | 60-70% | 80-90% |
| Purity (after Recryst.) | >98% (by GC) | >99% (by HPLC) |
Visualized Experimental Workflow
Caption: Experimental workflow for the two-part synthesis.
Purification and Characterization
Purification Strategy
For the final product, recrystallization is the primary method for achieving high purity. For challenging cases where impurities are difficult to remove, column chromatography on silica gel can be employed. An alternative purification method for β-enaminones involves the formation of a Schiff base with a suitable aldehyde, isolation of the Schiff base, and subsequent hydrolysis to regenerate the purified enaminone. This can be particularly useful for removing closely related impurities.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C=O, N-H, C=C).
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point: To confirm the identity and purity of the crystalline solid.
Safety Considerations
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and in an anhydrous solvent.
-
Concentrated Acids: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Handle in a well-ventilated fume hood.
These protocols and application notes provide a solid foundation for the successful scale-up synthesis of this compound for research and development purposes. Adaptation of these methods may be necessary based on available equipment and specific purity requirements.
Application Notes and Protocols for the Characterization of 3-Aminocyclohept-2-en-1-one
Introduction
3-Aminocyclohept-2-en-1-one and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and comprehensive characterization of these molecules is crucial for confirming their identity, purity, and structure, which are prerequisites for further investigation and application. This document outlines key analytical techniques and provides detailed protocols for the characterization of this compound.
Analytical Techniques
A multi-technique approach is recommended for the thorough characterization of this compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Chromatography (HPLC/GC): To assess purity and separate mixtures.
-
X-ray Crystallography: To determine the precise three-dimensional atomic structure in the solid state.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the carbon-hydrogen framework and the position of the amino group.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate resolution.
-
Tune and shim the probe for the specific solvent.
-
Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).
-
Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, and decoupling method).
-
-
Data Acquisition and Processing:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to assign the structure. 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary for unambiguous assignment.
-
Expected Data: The ¹H NMR spectrum is expected to show signals corresponding to the vinyl proton, the protons of the amino group, and the methylene protons of the cycloheptene ring. The ¹³C NMR spectrum will show signals for the carbonyl carbon, the vinylic carbons, and the methylene carbons.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and deduce the elemental formula.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is typically suitable for compounds with amino groups.
-
Perform data acquisition over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information.
-
Quantitative Data Summary:
| Parameter | Expected Value for C₇H₁₁NO |
| Molecular Formula | C₇H₁₁NO |
| Exact Mass | 125.0841 g/mol |
| Molecular Weight | 125.17 g/mol |
| m/z of [M+H]⁺ | 126.0913 |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and for preparative separation if needed.
Protocol for Purity Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity and limit of detection/quantification determination if required.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is commonly used. A typical gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
X-ray Crystallography
Objective: To obtain the unambiguous three-dimensional structure of the molecule in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
Data Presentation: The results are typically presented as a crystallographic information file (CIF) and can be visualized as 3D models. Key parameters are summarized in a table.
Crystallographic Data for an Analogous Compound (3-Aminocyclopent-2-en-1-one): [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.863(2) |
| b (Å) | 9.043(3) |
| c (Å) | 9.776(3) |
| β (°) | 99.878(5) |
| V (ų) | 510.6(3) |
| Z | 4 |
| R-factor | 0.054 |
Visualizations
Workflow for Characterization of this compound
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Logic Diagram for Structure Elucidation
Caption: Logical flow for elucidating the chemical structure using spectroscopic data.
References
Purification of 3-Aminocyclohept-2-en-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-Aminocyclohept-2-en-1-one. Due to the limited availability of specific literature for this compound, the methodologies presented are extrapolated from established procedures for analogous cyclic enaminones, such as 3-aminocyclohex-2-en-1-one and 3-aminocyclopent-2-en-1-one, as well as general principles for the purification of β-enaminones.
Introduction
This compound is a cyclic β-enaminone, a structural motif of interest in medicinal chemistry and organic synthesis. Proper purification of this compound is crucial for its use in subsequent research and development activities, ensuring the removal of starting materials, byproducts, and other impurities. The primary methods for the purification of enaminones are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity | Expected Yield | Throughput | Key Considerations |
| Recrystallization | >98% | 70-90% | High | Dependent on finding a suitable solvent system. Best for removing insoluble and some soluble impurities. |
| Column Chromatography | >99% | 50-80% | Low to Medium | Effective for separating compounds with different polarities. Requires optimization of the mobile phase. |
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific experimental conditions and impurity profiles.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solution.
1.1. Materials:
-
Crude this compound
-
A selection of solvents for testing (e.g., ethyl acetate, ethanol, methanol, acetone, water, and mixtures thereof)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
1.2. Procedure:
1.2.1. Solvent Selection:
-
Place a small amount of the crude compound in several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely when heated.
-
Heat the test tubes that did not show dissolution at room temperature.
-
Once a suitable solvent is identified (or a solvent pair), proceed to the full recrystallization. A common solvent system for enaminones is ethyl acetate or an ethanol/water mixture.
1.2.2. Recrystallization Process:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the compound.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being carried through it by a mobile phase.
2.1. Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
A selection of solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
2.2. Procedure:
2.2.1. Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal mobile phase will give the desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.
2.2.2. Column Packing and Purification:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen mobile phase.
-
Carefully load the crude product (dissolved in a minimum amount of the mobile phase or adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the described purification methods.
Caption: Generalized workflow for the purification of this compound by recrystallization.
Caption: Generalized workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Functionalization of the Amino Group in 3-Aminocyclohept-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the amino group in 3-Aminocyclohept-2-en-1-one. This versatile building block, a cyclic enaminone, serves as a valuable scaffold in medicinal chemistry and materials science. The functionalization of its amino group allows for the introduction of a wide array of substituents, enabling the fine-tuning of its physicochemical and biological properties. This document offers detailed protocols for N-acylation, N-alkylation, and N-sulfonylation reactions, supported by quantitative data and visual aids to facilitate experimental design and execution.
Introduction to the Reactivity of this compound
This compound is a cyclic enaminone, a class of compounds characterized by an amine substituent attached to a double bond which is conjugated with a ketone. This arrangement results in a nucleophilic character at both the nitrogen atom and the α-carbon. While reactions can occur at the carbon, this document focuses exclusively on the functionalization of the amino group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with various electrophiles.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide bond. This reaction is widely used to introduce diverse functionalities and to protect the amino group during multi-step syntheses.
General Reaction Scheme:
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: Synthesis of N-Benzoyl-3-aminocyclohept-2-en-1-one
This protocol describes a standard procedure for the N-benzoylation of this compound using benzoyl chloride in the presence of a base.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzoyl-3-aminocyclohept-2-en-1-one.
Data Summary: N-Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | 92 |
| Benzoyl chloride | Pyridine | THF | 3 | 88 |
| Propionyl chloride | Triethylamine | DCM | 2.5 | 90 |
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the nitrogen atom. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. It is important to note that over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by controlling the stoichiometry of the alkylating agent.
General Reaction Scheme:
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: Synthesis of N-Benzyl-3-aminocyclohept-2-en-1-one
This protocol outlines the N-benzylation of this compound using benzyl bromide and a strong base.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-benzyl-3-aminocyclohept-2-en-1-one.
Data Summary: N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl iodide | NaH | THF | 12 | 75 |
| Benzyl bromide | K₂CO₃ | DMF | 16 | 82 |
| Ethyl bromide | NaH | THF | 14 | 78 |
N-Sulfonylation of this compound
N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
General Reaction Scheme:
Caption: General workflow for the N-sulfonylation of this compound.
Experimental Protocol: Synthesis of N-(p-Toluenesulfonyl)-3-aminocyclohept-2-en-1-one
This protocol details the reaction of this compound with p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and pyridine at 0 °C in a round-bottom flask.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N-(p-toluenesulfonyl)-3-aminocyclohept-2-en-1-one.
Data Summary: N-Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 6 | 85 |
| Methanesulfonyl chloride | TEA | DCM | 4 | 90 |
| Benzenesulfonyl chloride | Pyridine | DCM | 7 | 83 |
Cyclization Reactions for the Synthesis of Fused Heterocycles
The enaminone moiety of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in drug discovery. By choosing appropriate bifunctional electrophiles, the amino group can participate in cyclization reactions to form novel ring systems.
Logical Relationship: Synthesis of Fused Pyrimidines
Caption: Pathway for the synthesis of fused pyrimidines from this compound.
These application notes provide a foundation for the exploration of the rich chemistry of this compound. The provided protocols can be adapted and optimized for various substrates and scales, offering a valuable resource for the synthesis of novel compounds with potential applications in diverse scientific fields.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminocyclohept-2-en-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Aminocyclohept-2-en-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yield and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inefficient water removal. 3. Suboptimal reaction temperature. 4. Catalyst inefficiency or degradation. 5. Decomposition of starting material or product. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 2. If using conventional heating in a solvent like toluene, ensure the Dean-Stark trap is functioning correctly to remove water azeotropically. For solvent-free or microwave conditions, ensure the reagents are anhydrous. 3. Optimize the reaction temperature. For conventional heating, a temperature range of 80-120°C is typical. For microwave synthesis, a temperature of 100-150°C can be explored.[1] 4. Experiment with different catalysts. While ammonium acetate can serve as both the amine source and catalyst, other catalysts like Ni(OAc)₂, Zn(OAc)₂, or PTSA can be tested.[2] Ensure the catalyst is fresh and handled under appropriate conditions. 5. 1,3-cycloheptanedione can be susceptible to degradation at high temperatures. Consider lowering the reaction temperature and extending the reaction time. |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of 1,3-cycloheptanedione. 2. Michael addition of the enaminone product with starting material. 3. Polymerization. | 1. Ensure a slight excess of the ammonia source is used to favor the formation of the enaminone. 2. Control the stoichiometry of the reactants carefully. Adding the 1,3-cycloheptanedione slowly to the reaction mixture might minimize this side reaction. 3. Avoid excessively high temperatures and prolonged reaction times once the reaction has reached completion. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with starting material or byproducts during chromatography. 3. Oily or non-crystalline product. | 1. If the product is soluble in the reaction solvent, perform a solvent swap to a less polar solvent to induce precipitation. Alternatively, use extraction with a suitable solvent. 2. Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 3. Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization. Trituration with a non-polar solvent can also help in solidifying the product. |
| Reaction Monitoring Issues (TLC) | 1. Starting material and product have similar Rf values. 2. Product does not visualize well with standard stains. | 1. Use a different solvent system for TLC to improve separation. A mixture of hexane and ethyl acetate or dichloromethane and methanol are good starting points. 2. Use a combination of visualization techniques. UV light is often effective for conjugated systems like enaminones. Stains like potassium permanganate or vanillin can also be used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the condensation reaction between 1,3-cycloheptanedione and an ammonia source, such as ammonium acetate. This reaction can be carried out under various conditions, including conventional heating with azeotropic water removal or under microwave irradiation.
Q2: How can I improve the yield of my synthesis?
A2: Several strategies can be employed to improve the yield:
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of analogous compounds, with reported yields as high as 81% for 3-aminocyclopent-2-en-1-one.[3]
-
Catalyst Optimization: While ammonium acetate can function as the amine source and catalyst, exploring other catalysts such as Lewis acids (e.g., Zn(OAc)₂) or Brønsted acids (e.g., p-toluenesulfonic acid) may enhance the reaction rate and yield.[2]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, especially with microwave irradiation, can lead to higher yields and a more environmentally friendly process.[1]
-
Efficient Water Removal: The formation of the enaminone is a condensation reaction that produces water. Efficient removal of water drives the equilibrium towards the product. A Dean-Stark apparatus is commonly used for this purpose in conventional heating setups.
Q3: What is a suitable solvent for this reaction?
A3: Toluene is a common solvent for this reaction when using conventional heating, as it forms an azeotrope with water, facilitating its removal. For microwave-assisted synthesis, the reaction can often be performed under solvent-free conditions. If a solvent is required for microwave synthesis, high-boiling polar solvents like DMF or DMSO can be considered, although solvent-free is generally preferred.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the 1,3-cycloheptanedione spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the expected spectroscopic characteristics of this compound?
A5:
-
¹H NMR: Expect to see characteristic peaks for the vinyl proton, the protons of the amino group (which may be broad), and the methylene protons of the cycloheptane ring.
-
¹³C NMR: Expect signals for the carbonyl carbon, the two vinylic carbons, and the methylene carbons of the ring.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch (around 1650 cm⁻¹), and the C=C stretch (around 1600 cm⁻¹).
Data Presentation
Table 1: Comparison of Reaction Conditions for Enaminone Synthesis from 1,3-Diketones
| Starting Diketone | Amine Source | Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3-Cyclopentanedione | Ammonium Acetate | Self-catalyzed | None | Microwave | Not specified | 5 min | 81 | [3] |
| 1,3-Cyclohexanedione | Various amines | Ni(OAc)₂ (10 mol%) | None | Conventional | 80 | 0.5-2 h | 90-98 | [2] |
| 1,3-Cyclohexanedione | Various amines | None | None | Microwave | 150-165 | 3-15 min | 70-95 | [1] |
| 1,3-Diketones | Primary amines | Onion Extract | Ethanol | Conventional | Room Temp | 2 h | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-aminocyclopent-2-en-1-one.[3]
Materials:
-
1,3-Cycloheptanedione
-
Ammonium acetate
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1,3-cycloheptanedione (1.0 mmol, 126.15 mg) and ammonium acetate (1.2 mmol, 92.5 mg).
-
Add a magnetic stir bar to the vial and seal it with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the resulting solid in a minimal amount of hot ethanol and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Conventional Synthesis of this compound with Azeotropic Water Removal
Materials:
-
1,3-Cycloheptanedione
-
Ammonium acetate
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cycloheptanedione (10 mmol, 1.26 g) and ammonium acetate (12 mmol, 0.92 g).
-
Add 50 mL of toluene to the flask.
-
Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for 2-4 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the formation of this compound.
References
Technical Support Center: Optimization of 3-Aminocyclohept-2-en-1-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminocyclohept-2-en-1-one. The information is designed to help overcome common experimental challenges and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed from the reaction of a 1,3-cycloheptanedione precursor with an amine source.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective water removal. 3. Sub-optimal reaction temperature. 4. Catalyst inefficiency or degradation. 5. Side reactions, such as β-amino elimination.[1] | 1. Extend the reaction time and monitor progress using TLC or GC-MS. 2. Use a Dean-Stark apparatus for azeotropic removal of water, or add a desiccant like molecular sieves. 3. Optimize the temperature. While some reactions proceed at room temperature, others may require heating. 4. If using a catalyst (e.g., an acid or a metal catalyst), screen different catalysts or increase the catalyst loading. For instance, ceric ammonium nitrate has been used to catalyze the reaction between β-dicarbonyl compounds and primary amines.[2] 5. For sensitive substrates, consider milder deprotection conditions if using a protected amine precursor.[1] |
| Formation of Multiple Products/Impurities | 1. Competing side reactions. 2. Thermal decomposition of starting material or product. 3. Presence of impurities in starting materials. | 1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature and extend the reaction time. 3. Purify the starting 1,3-dione and amine source before the reaction. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product instability during purification. | 1. Use a different solvent for extraction or employ techniques like salting out. 2. Add a saturated brine solution to break the emulsion. 3. Use milder purification techniques, such as column chromatography with a less polar solvent system or crystallization. |
| Reaction Stalls or is Sluggish | 1. Insufficient activation of the carbonyl group. 2. Low nucleophilicity of the amine. | 1. Add a catalytic amount of a Brønsted or Lewis acid to activate the ketone. 2. If using an aniline derivative with electron-withdrawing groups, a stronger catalyst or higher temperatures may be required.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from a 1,3-dione?
A1: The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups of the 1,3-dione, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the enaminone. The removal of water is crucial to drive the equilibrium towards the product.
Q2: What are common amine sources for this reaction?
A2: Common amine sources include ammonium acetate or aqueous ammonia for the synthesis of the primary enaminone.[4] For N-substituted derivatives, primary or secondary amines can be used directly.
Q3: How critical is the removal of water from the reaction?
A3: The removal of water is a critical step as the reaction is typically a condensation reaction that is reversible. Efficient removal of water drives the reaction to completion and improves the yield of the enaminone. This is often achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using drying agents.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been successfully used for the synthesis of related compounds like 3-aminocyclopent-2-en-1-one, often leading to significantly reduced reaction times and improved yields.[4]
Q5: What are some common side reactions to be aware of?
A5: A potential side reaction, particularly in the synthesis of more complex cyclic enaminones, is β-amino elimination, which can lead to degradation of the product or loss of stereochemical purity if applicable.[1]
Experimental Protocols & Data
| Reactants | Amine Source | Solvent | Catalyst/Conditions | Yield | Reference Compound | Citation |
| 1,3-Cyclopentanedione | Ammonium Acetate | - | Microwave | 81% | 3-Aminocyclopent-2-en-1-one | [4] |
| 1,3-Dicarbonyl compound | Primary or Secondary Amine | Ethanol | Room Temperature, 2-3 days | Not specified | General Enaminones | |
| β-Dicarbonyl compounds | Primary Amines | Water | - | Good to Excellent | General Enaminones | [2] |
| β-Dicarbonyl compounds | Primary Amines | - | Ceric Ammonium Nitrate, Room Temp. | Good to Excellent | General Enaminones | [2] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: 3-Aminocyclohept-2-en-1-one Purification
Disclaimer: Due to the limited availability of specific literature for 3-Aminocyclohept-2-en-1-one, this guide is based on established principles for the purification of enaminone compounds. Researchers should use this information as a starting point and optimize the protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying enaminones like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: My purified this compound is colored. What could be the cause and how can I remove the color?
A2: Colored impurities often arise from starting materials or side products. These can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration and then proceeding with either recrystallization or column chromatography.
Q3: I am experiencing low recovery after purification. What are the likely reasons?
A3: Low recovery can be due to several factors:
-
Product loss during transfers: Ensure all vessels are rinsed thoroughly.
-
Incorrect solvent choice for recrystallization: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Decomposition on silica gel: Enaminones can be sensitive to the acidic nature of silica gel.[1][2] Using a deactivated silica gel (e.g., by treating with a small amount of triethylamine in the eluent) can mitigate this.
-
Product co-eluting with impurities: The polarity of the eluent in column chromatography may be too high.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram indicates high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a small crystal of pure product can also help. |
| No crystals form upon cooling. | The compound is too soluble in the solvent, or the solution is not concentrated enough. | Concentrate the solution by evaporating some of the solvent.[3] Alternatively, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until clear and cool slowly. |
| Crystals are very fine or powdery. | The solution cooled too quickly. | Ensure slow cooling. Insulating the flask can promote the growth of larger crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots (co-elution). | The eluent polarity is not optimized. | Adjust the solvent system. Use TLC to find an eluent that gives good separation of the product and impurities. |
| Product is stuck on the column. | The eluent is not polar enough, or the compound is interacting strongly with the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be interacting with the acidic silica, add a small amount of a basic modifier like triethylamine to the eluent. |
| Cracking or channeling of the silica gel. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4] |
| Tailing of spots on TLC and column. | The compound is interacting with the stationary phase, or the column is overloaded. | Use a less acidic stationary phase or add a modifier to the eluent. Ensure the amount of crude product loaded is appropriate for the column size. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
General Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine a suitable solvent system that provides good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Starting Solvent Systems for Recrystallization
| Solvent/Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexane | Medium | Good for compounds of intermediate polarity. Adjust the ratio to optimize solubility. |
| Dichloromethane / Hexane | Medium | Similar to ethyl acetate/hexane but with a different selectivity. |
| Acetone / Water | High | Suitable for more polar compounds. |
| Ethanol / Water | High | Another good option for polar compounds. |
Table 2: Example Eluent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Application |
| Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating less polar impurities from the more polar enaminone. |
| Dichloromethane : Methanol (99:1 to 9:1) | Medium to High | Useful for eluting the polar enaminone from the column. |
| Ethyl Acetate | Medium | Can be used as a single eluent if the separation from impurities is sufficient. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. m.youtube.com [m.youtube.com]
troubleshooting unexpected results in 3-Aminocyclohept-2-en-1-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminocyclohept-2-en-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the synthesis and functionalization of this compound.
Synthesis of this compound
Question: My synthesis of this compound from 1,3-cycloheptanedione and an ammonium salt is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in this condensation reaction are often attributable to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Inadequate Water Removal: The formation of the enaminone from a dione and an amine source is a condensation reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.
-
Solution: If conducting the reaction in a conventional solvent, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free or high-temperature reactions, ensure the reaction setup allows for the evaporation of water.
-
-
Suboptimal Temperature: The reaction temperature is crucial. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can lead to decomposition or side reactions.
-
Solution: The optimal temperature is typically between 80-120 °C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Incorrect Stoichiometry: An incorrect ratio of 1,3-cycloheptanedione to the ammonium salt can lead to a lower yield.
-
Solution: Ensure you are using a slight excess of the ammonium salt (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Choice of Ammonium Salt: The nature of the ammonium salt can influence the reaction outcome.
-
Solution: Ammonium acetate is commonly used and generally effective. If yields are still low, consider trying other ammonium salts like ammonium carbonate or ammonium formate.
-
A potential troubleshooting workflow for low yield in the synthesis is outlined below:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
N-Alkylation Reactions
Question: I am attempting to N-alkylate this compound with an alkyl halide, but I am observing multiple products or no reaction. What could be the issue?
Answer: The N-alkylation of enaminones can be challenging due to the ambident nucleophilic nature of the substrate and the potential for side reactions.
-
No Reaction: A lack of reactivity can be due to a poorly chosen base, an unreactive alkyl halide, or insufficient temperature.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the enaminone. Ensure your alkyl halide is sufficiently reactive (iodides > bromides > chlorides). If necessary, gently heat the reaction mixture.
-
-
Multiple Products (Overalkylation): The mono-N-alkylated product can be further alkylated to form a di-N-alkylated species.
-
Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the enaminone. Adding the alkyl halide slowly to the reaction mixture can also help to minimize overalkylation.
-
-
C-Alkylation: While N-alkylation is generally favored, some C-alkylation at the alpha-carbon can occur, especially with more reactive alkylating agents.
-
Solution: The choice of solvent can influence the N/C alkylation ratio. Protic solvents tend to favor N-alkylation, while aprotic polar solvents may favor C-alkylation. Experimenting with different solvents may be necessary.
-
-
Hydrolysis of the Product: The resulting N-alkylated enaminone can be sensitive to hydrolysis back to the corresponding dione, especially during aqueous workup.
-
Solution: Perform the workup under neutral or slightly basic conditions and avoid prolonged exposure to acidic conditions.
-
N-Acylation Reactions
Question: My N-acylation of this compound with an acyl chloride is giving me a mixture of products, including a potential O-acylated byproduct. How can I improve the selectivity for N-acylation?
Answer: The regioselectivity of acylation (N- vs. O-acylation) is a common challenge with enaminones. The outcome is influenced by the reaction conditions.
-
Formation of O-Acylated Product: The enolate tautomer of the enaminone can react with the acylating agent to form an O-acylated product.[1][2] This is more likely to occur under certain conditions.
-
Solution: N-acylation is generally favored under kinetic control (lower temperatures) and in the presence of a non-nucleophilic base like pyridine or triethylamine.[1] These bases act as scavengers for the HCl generated and can also catalyze the N-acylation. Running the reaction at 0 °C or even lower temperatures can significantly improve the selectivity for N-acylation.
-
-
Diacylation: Similar to alkylation, over-acylation can occur, leading to a diacylated product.
-
Solution: Use a controlled amount of the acylating agent (typically 1.0-1.1 equivalents) and add it slowly to the reaction mixture.
-
-
Low Reactivity: If the reaction is not proceeding, the acylating agent may not be sufficiently reactive.
-
Solution: If using an acid anhydride with low reactivity, consider switching to the more reactive corresponding acyl chloride. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial, but be aware that it can sometimes favor O-acylation.[3]
-
The decision-making process for optimizing N-acylation selectivity is illustrated below:
Caption: Decision tree for improving N-acylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a pale yellow to off-white crystalline solid. Darker colors may indicate the presence of impurities, possibly from oxidation or side reactions during synthesis.
Q2: How can I purify crude this compound?
A2: Recrystallization is the most common method for purifying the crude product. A mixture of ethyl acetate and hexanes is often a suitable solvent system. Column chromatography on silica gel can also be used, but care should be taken as the compound can be somewhat polar and may streak on the column. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine can be effective.
Q3: My purified this compound decomposes upon storage. How can I improve its stability?
A3: Enaminones can be susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C). Storing it in a desiccator can also help to prevent hydrolysis.
Q4: I am seeing an unexpected peak in my NMR that suggests the presence of 1,3-cycloheptanedione after my reaction. What happened?
A4: The presence of 1,3-cycloheptanedione indicates that your enaminone product has likely undergone hydrolysis. This can happen during an aqueous workup, especially if the solution is acidic. To avoid this, ensure your workup conditions are neutral or slightly basic. Washing with a saturated sodium bicarbonate solution can help.
Q5: Can this compound participate in Michael addition reactions?
A5: Yes, as an enamine, this compound can act as a nucleophile in Michael addition reactions. The reaction typically occurs at the alpha-carbon of the enaminone.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a microwave-assisted synthesis of a similar cyclic enaminone.[4][5]
-
Materials: 1,3-cycloheptanedione, ammonium acetate, ethanol.
-
Procedure:
-
In a microwave-safe vessel, combine 1,3-cycloheptanedione (1.0 eq) and ammonium acetate (1.3 eq).
-
Add a minimal amount of ethanol to form a slurry.
-
Seal the vessel and heat in a microwave reactor at 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography.
-
| Reactant | Molar Ratio |
| 1,3-Cycloheptanedione | 1.0 |
| Ammonium Acetate | 1.3 |
General Procedure for N-Alkylation of this compound
-
Materials: this compound, alkyl halide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Procedure for N-Acylation of this compound
-
Materials: this compound, acyl chloride, pyridine, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add the acyl chloride (1.05 eq) dropwise.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reaction | Key Parameter | Typical Value/Condition |
| N-Alkylation | Base | NaH or t-BuOK |
| Solvent | Anhydrous THF or DMF | |
| Temperature | 0 °C to RT | |
| N-Acylation | Base | Pyridine or Et3N |
| Solvent | Anhydrous DCM or CHCl3 | |
| Temperature | 0 °C |
References
- 1. quora.com [quora.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Aminocyclohept-2-en-1-one and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Aminocyclohept-2-en-1-one and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound and its derivatives.
| Issue | Potential Cause | Recommended Action |
| Compound degradation during storage (discoloration, change in consistency) | Hydrolysis: Exposure to moisture, especially under acidic or basic conditions. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Use a desiccator for storage. For solutions, use anhydrous solvents and store at low temperatures. |
| Oxidation: Exposure to air (oxygen). | Purge storage containers with an inert gas before sealing. Consider adding antioxidants if compatible with the intended application. Store protected from light. | |
| Thermal Decomposition: Storage at elevated temperatures. | Store the compound at or below the recommended storage temperature. Avoid repeated freeze-thaw cycles for solutions. | |
| Photodegradation: Exposure to UV or visible light. | Store the compound in an amber vial or otherwise protected from light. | |
| Low yield or formation of impurities during synthesis | Side reactions: Competing reactions such as self-condensation or reaction with impurities in starting materials. | Ensure all starting materials and solvents are pure and dry. Optimize reaction conditions (temperature, reaction time, catalyst). |
| Product decomposition during workup: Exposure to acidic or basic conditions during extraction or purification. | Use buffered aqueous solutions for extraction where possible. Minimize the duration of exposure to harsh pH conditions. Consider alternative purification methods like chromatography with a neutral stationary phase. | |
| Inconsistent results in biological assays | Degradation in assay media: The compound may be unstable at the pH or temperature of the assay buffer. | Perform a stability study of the compound in the assay media under the experimental conditions. Prepare fresh solutions of the compound for each experiment. |
| Interaction with media components: The compound may react with components of the cell culture media or assay buffer. | Evaluate the compatibility of the compound with all components of the assay system. | |
| Difficulty in purification by chromatography | On-column degradation: The compound may be unstable on silica gel (acidic) or alumina (basic). | Use a neutral stationary phase, such as deactivated silica or a polymer-based column. Elute with a non-polar to moderately polar solvent system. |
| Tailing or streaking: Interaction of the amine group with the stationary phase. | Add a small amount of a volatile base (e.g., triethylamine) to the eluent to suppress tailing on silica gel. |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound and its derivatives?
The stability of this compound and its derivatives is primarily influenced by:
-
pH: These compounds are susceptible to acid-catalyzed hydrolysis.[1][2]
-
Moisture: The presence of water can lead to hydrolysis, breaking down the enaminone structure.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light: UV and visible light can cause photodegradation, including isomerization and decomposition.[3]
-
Temperature: Elevated temperatures can accelerate decomposition reactions.
2. How should I store this compound and its derivatives?
For optimal stability, these compounds should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). If storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C).
3. My compound is turning from a white powder to a yellow or brown oil. What is happening?
This color change is a common indicator of degradation. The likely causes are hydrolysis due to moisture absorption and/or oxidation from exposure to air. It is recommended to discard the degraded compound and obtain a fresh batch, ensuring proper storage conditions are maintained.
4. What are the expected degradation products of this compound?
The primary degradation pathway is hydrolysis, which would yield cycloheptane-1,3-dione and ammonia. Other potential degradation products could arise from oxidation or photolytic reactions, leading to a complex mixture of smaller molecules.
5. Are cyclic enaminones like this compound more or less stable than their acyclic counterparts?
Cyclic enaminones are generally more stable than their acyclic analogs.[1] The cyclic structure imparts some rigidity and conformational constraints that can hinder the approach of water molecules for hydrolysis.
Quantitative Data Summary
Currently, there is limited specific quantitative stability data available in the public domain for this compound. The following table summarizes general stability observations for enaminones based on available literature.
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (pH < 7) | Increased rate of hydrolysis.[1][2] | [1][2] |
| Neutral (pH ≈ 7) | Generally more stable. | [4] | |
| Basic (pH > 7) | Stability can vary, but hydrolysis can still occur. | [2] | |
| Temperature | Elevated Temperature | Increased rate of thermal decomposition. | |
| Light | UV/Visible Light | Can induce photoisomerization, cyclization, or decomposition.[3] | [3] |
| Structure | Cyclic vs. Acyclic | Cyclic enaminones are generally more stable towards hydrolysis.[1] | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Compound Stability in Solution
-
Solution Preparation: Prepare a stock solution of the enaminone derivative at a known concentration in the desired solvent or buffer.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated sampling from the same vial.
-
Storage Conditions: Store the vials under the desired experimental conditions (e.g., different temperatures, light exposure, pH).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Analysis: Analyze the samples immediately by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Synthesis of this compound
A general method for the synthesis of enaminones involves the condensation of a 1,3-dicarbonyl compound with an amine. For this compound, this would involve the reaction of cycloheptane-1,3-dione with ammonia or an ammonia equivalent.
-
Reaction Setup: In a round-bottom flask, dissolve cycloheptane-1,3-dione in a suitable solvent (e.g., toluene, ethanol).
-
Amine Addition: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reaction Conditions: Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3-Aminocyclohept-2-en-1-one Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 3-Aminocyclohept-2-en-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is a vinylogous amide, and its reactivity is characterized by two primary nucleophilic sites: the nitrogen atom of the amine and the α-carbon (C2) of the enamine system. The conjugated system allows for delocalization of the nitrogen lone pair, enhancing the nucleophilicity of the C2 position. It can also act as an electrophile at the carbonyl carbon (C1) and the β-carbon (C3).
Q2: How can I enhance the nucleophilicity of this compound for C-alkylation?
A2: To favor C-alkylation at the α-carbon, it is often beneficial to use a strong, non-nucleophilic base to deprotonate the amine, forming a more potent nucleophile. The choice of solvent can also influence the reaction's regioselectivity. Aprotic solvents are generally preferred for C-alkylation.
Q3: What conditions favor N-alkylation or N-acylation over C-alkylation/acylation?
A3: N-functionalization is generally favored under conditions that do not involve strong bases. For instance, direct reaction with an acyl chloride or anhydride in the presence of a mild base like pyridine or triethylamine will typically lead to N-acylation. Similarly, N-alkylation can be achieved with alkyl halides, often with heating.
Q4: What types of cycloaddition reactions can this compound participate in?
A4: The electron-rich enamine double bond can participate in cycloaddition reactions with electron-deficient partners. For example, it can undergo [2+2] cycloadditions with ketenes or isocyanates and [4+2] inverse-electron-demand Diels-Alder reactions with electron-poor dienes. It can also react in [3+2] cycloadditions with 1,3-dipoles.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in alkylation/acylation reactions | - Insufficient reactivity of the enaminone. - Competing N- vs. C-functionalization. - Steric hindrance from the cycloheptyl ring. - Inappropriate solvent or base. | - Activate the enaminone with a stronger base for C-alkylation. - Carefully control reaction temperature to manage selectivity. - Use less sterically hindered electrophiles if possible. - Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., NaH, LDA for C-alkylation; pyridine, Et3N for N-acylation). |
| Formation of multiple products | - Lack of regioselectivity (N- vs. C-attack). - Di-alkylation or di-acylation. - Side reactions involving the carbonyl group. | - Modify reaction conditions (temperature, solvent, base) to favor one site. - Use a stoichiometric amount of the electrophile. - Protect the carbonyl group if it is interfering with the desired reaction. |
| Difficulty in product purification | - Similar polarity of starting material and product. - Presence of unreacted reagents or byproducts. | - Optimize the reaction to drive it to completion. - Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative TLC). - Consider crystallization as a purification method. |
| Decomposition of starting material or product | - Instability under acidic or basic conditions. - Sensitivity to air or moisture. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Buffer the reaction mixture if pH control is critical. |
Data Presentation
Table 1: Representative Yields for Reactions of Cyclic Enaminones *
| Reaction Type | Electrophile/Reagent | Product Type | Typical Yield (%) |
| N-Acylation | Acetyl Chloride | N-Acetyl Enaminone | 85 - 95 |
| C-Alkylation | Methyl Iodide | 2-Methyl Enaminone | 60 - 75 |
| Michael Addition | Methyl Acrylate | β-Amino Ester | 70 - 85 |
| Cyclocondensation | Hydrazine | Pyrazolo[3,4-b]azepine | 50 - 65 |
*Note: These are typical yields observed for analogous six-membered ring systems and should be considered as estimates for reactions with this compound. Actual yields may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
General Procedure for N-Acylation:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for C-Alkylation:
-
To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Competing N- vs. C-functionalization pathways for this compound.
minimizing byproduct formation in 3-Aminocyclohept-2-en-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Aminocyclohept-2-en-1-one.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound from cycloheptane-1,3-dione and an ammonia source.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. The primary reasons include incomplete reaction, product decomposition, or loss during workup and purification.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. The choice of ammonia source and solvent can also significantly impact the reaction rate. For instance, using ammonium acetate can be effective.[1][2]
-
Product Decomposition: The enaminone product can be susceptible to hydrolysis, especially under acidic conditions. During workup, it is crucial to use neutral or slightly basic conditions to prevent the product from reverting to the starting dione.
-
Purification Losses: this compound is a polar compound. During solvent extraction, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. When using column chromatography, select a solvent system that provides good separation of the product from impurities without causing excessive tailing.
Q2: I am observing multiple spots on my TLC plate besides the product. What are the likely byproducts?
A2: Several byproducts can form during the synthesis. The most common ones include:
-
Unreacted Cycloheptane-1,3-dione: The presence of the starting material is a common issue, indicating an incomplete reaction.
-
Bis-enamine (3,7-diaminocyclohepta-2,6-dien-1-one): Both carbonyl groups of cycloheptane-1,3-dione can react with the ammonia source to form a bis-enamine byproduct. This is more likely to occur if an excess of the aminating agent is used.
-
Self-Condensation Product of Cycloheptane-1,3-dione: 1,3-Diketones can undergo self-condensation, particularly under harsh basic or acidic conditions.
-
Hydrolysis Product: If the workup is not carefully controlled, the desired enaminone can hydrolyze back to cycloheptane-1,3-dione.
Q3: How can I minimize the formation of the bis-enamine byproduct?
A3: To reduce the formation of the bis-enamine, you can control the stoichiometry of the reactants. Using a stoichiometric amount or a slight excess of the cycloheptane-1,3-dione relative to the ammonia source can favor the formation of the mono-enaminone. Slowly adding the aminating agent to the reaction mixture can also help to control the reaction and minimize the formation of the bis-adduct.
Q4: What is the best method to purify this compound?
A4: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining highly pure material.
-
Column Chromatography: For mixtures containing multiple byproducts, silica gel column chromatography is often necessary. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent product decomposition on the acidic silica gel) can be effective.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of a closely related compound, 3-aminocyclopent-2-en-1-one, which can serve as a useful reference.
| Starting Material | Reagent | Solvent | Method | Reaction Time (min) | Yield (%) | Reference |
| 1,3-Cyclopentanedione | Ammonium Acetate | None (neat) | Microwave | 5 | 81 | [1][2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from a similar procedure for the cyclopentyl analog)
This protocol is adapted from the synthesis of 3-aminocyclopent-2-en-1-one and should be optimized for the specific substrate.[1][2]
-
Reaction Setup: In a microwave-safe reaction vessel, combine cycloheptane-1,3-dione (1.0 eq) and ammonium acetate (1.1 eq).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power and temperature determined to be optimal for the reaction (e.g., 100-150 W, 80-120 °C). Monitor the reaction progress by TLC. A typical reaction time for the cyclopentyl analog is 5 minutes.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude product in a suitable solvent like dichloromethane.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Aminocyclohept-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions with 3-Aminocyclohept-2-en-1-one and related cyclic enaminone substrates.
Section 1: Troubleshooting Guides
This section is organized by catalyst type commonly used in reactions such as N-alkylation, N-arylation, and cyclization of enaminones.
Lewis Acid Catalysts (e.g., ZnCl₂, Sc(OTf)₃, TiCl₄)
Problem: Decreased or stalled reaction rate when using a Lewis acid catalyst.
Possible Cause: Deactivation of the Lewis acid by the amine functionality of the enaminone or other nitrogen-containing compounds in the reaction mixture. Hard Lewis acids can be irreversibly coordinated by amines, leading to the deactivation of both the catalyst and the amine.
Troubleshooting Steps:
-
Catalyst Selection:
-
Consider using a softer Lewis acid that has a lower affinity for the amine.
-
Evaluate Lewis acids known to be more tolerant to amine coordination.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the formation of a stable catalyst-amine complex.
-
Solvent: The choice of solvent can influence the strength of the Lewis acid-amine interaction. Experiment with different solvents to find one that minimizes this interaction.
-
Addition Order: Add the Lewis acid to the reaction mixture at a lower temperature before adding the amine-containing substrate.
-
-
Use of Additives:
-
In some cases, the use of a co-catalyst or an additive can help to mitigate deactivation.
-
Experimental Protocol for Evaluating Lewis Acid Activity:
A simple method to test the activity of a Lewis acid catalyst is to perform a model reaction with and without the enaminone substrate.
-
Control Reaction: Run the desired reaction with a non-amine containing substrate under standard conditions to establish a baseline activity for the Lewis acid catalyst.
-
Test Reaction: Introduce the this compound or a similar enaminone to the reaction mixture under the same conditions.
-
Analysis: Monitor the reaction progress (e.g., by TLC, GC, or NMR). A significant drop in conversion or reaction rate in the presence of the enaminone suggests catalyst deactivation via amine coordination.
Brønsted Acid Catalysts (e.g., TsOH, TFA, Phosphoric Acids)
Problem: Incomplete reaction or formation of side products with Brønsten acid catalysts.
Possible Cause:
-
Protonation of the Enaminone: The enaminone can be protonated at the oxygen or carbon atom, leading to the formation of stable salts that may be unreactive under the reaction conditions.
-
Catalyst Inhibition by Water: Water produced during the reaction can dilute the acid catalyst and inhibit its activity.
Troubleshooting Steps:
-
Acid Strength and Concentration:
-
Experiment with different Brønsted acids of varying strengths.
-
Adjust the catalyst loading. In some cases, a higher or lower concentration may be optimal.
-
-
Water Removal:
-
Use a Dean-Stark apparatus or molecular sieves to remove water from the reaction mixture as it is formed.
-
-
Solvent Effects:
-
The choice of solvent can influence the equilibrium of the protonation step. Test different solvents to optimize the reaction.
-
Transition Metal Catalysts (e.g., Palladium, Copper, Nickel)
Problem: Low yields, catalyst blackening (precipitation), or loss of activity over time in cross-coupling or amination reactions.
Possible Causes:
-
Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or solvents, or by coordination with the enaminone substrate or product.
-
Coking: Formation of carbonaceous deposits on the catalyst surface, blocking active sites.[1]
-
Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[1]
-
Leaching: Dissolution of the active metal from the support into the reaction medium.
Troubleshooting Workflow for Transition Metal Catalyst Deactivation:
Caption: A logical workflow for troubleshooting transition metal catalyst deactivation.
Quantitative Data on Catalyst Deactivation:
| Catalyst System | Reaction Type | Substrate | Deactivation Observation | Reference |
| Pd/C | Hydrogenation Debenzylation | HBIW | Complete deactivation after one use. | [2] |
| CuI/Ligand | N-arylation | Amine and Aryl Halide | Catalyst deactivation observed, but activity can be partially regained by washing. | [3] |
| Pd Nanoparticles | Suzuki-Miyaura Coupling | Aryl Halide and Boronic Acid | Leaching of Pd species from nanoparticles observed during the reaction. | [4] |
Experimental Protocols for Catalyst Characterization:
1. Temperature-Programmed Desorption (TPD):
-
Objective: To study the strength and nature of binding of adsorbed species on the catalyst surface, which can help identify poisons or strongly bound intermediates.
-
Methodology:
-
A small amount of the spent catalyst is placed in a reactor.
-
An inert gas flows over the sample.
-
The catalyst is heated at a linear rate.
-
A detector (e.g., a mass spectrometer) analyzes the desorbed molecules as a function of temperature.[5][6][7]
-
Sample Preparation: The spent catalyst should be carefully handled under an inert atmosphere if it is air-sensitive.
-
Data Analysis: The temperature at which a species desorbs is related to its binding energy. The amount of desorbed gas can be quantified to determine the number of active sites that were blocked.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical state of the elements on the catalyst surface. This is useful for identifying poisons and changes in the oxidation state of the metal.
-
Methodology:
-
The catalyst sample is irradiated with X-rays.
-
The kinetic energy of the emitted photoelectrons is measured.
-
The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment.
-
Sample Preparation: Samples should be free of contaminants and mounted on a suitable holder. For air-sensitive samples, a glove box or transfer vessel is required.
-
Data Analysis: Comparison of the XPS spectra of fresh and spent catalysts can reveal the presence of poisoning elements and changes in the oxidation state of the active metal, which can indicate the deactivation mechanism.[8]
-
3. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology, size, and dispersion of the metal nanoparticles on the support.
-
Methodology:
-
A very thin sample of the catalyst is prepared.
-
A beam of electrons is transmitted through the sample.
-
An image is formed from the interaction of the electrons with the sample.
-
Sample Preparation: The catalyst is typically dispersed in a solvent and dropped onto a TEM grid.
-
Data Analysis: Comparison of TEM images of fresh and spent catalysts can show if sintering (particle agglomeration) has occurred.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. How do I know if it's a catalyst deactivation issue?
A1: A slow reaction can have multiple causes. To determine if catalyst deactivation is the culprit, you can try the following:
-
Monitor Reaction Progress: If the reaction starts at a reasonable rate and then slows down or stops, this is a strong indicator of catalyst deactivation.
-
Add More Catalyst: If adding a fresh batch of catalyst restarts the reaction, it is likely that the initial catalyst was deactivated.
-
Control Experiments: Run the reaction with a simpler substrate that is known to work well with your catalyst. If that reaction proceeds as expected, it points to an issue specific to your enaminone substrate.
Q2: What are the most common catalyst poisons in reactions involving enaminones?
A2: Common poisons include:
-
Sulfur Compounds: Often present in trace amounts in reagents or solvents.
-
Water: Can hydrolyze catalysts or compete for active sites.
-
Strongly Coordinating Species: The enaminone itself, its tautomers, or byproducts can bind strongly to the catalyst and inhibit its activity.
-
Halides: Residual halides from starting materials can poison some metal catalysts.
Q3: Can I regenerate my deactivated catalyst?
A3: Catalyst regeneration is often possible but depends on the deactivation mechanism.
-
Coking: Carbonaceous deposits can sometimes be burned off by controlled oxidation at high temperatures.
-
Poisoning: If the poison is reversibly bound, it may be removed by washing with a suitable solvent or a mild acid/base treatment. Irreversibly bound poisons are much more difficult to remove.
-
Sintering: This is generally an irreversible process.
Catalyst Regeneration Workflow:
Caption: A decision-making workflow for catalyst regeneration based on the deactivation mechanism.
Q4: How can I minimize catalyst deactivation in my experiments?
A4:
-
Use High-Purity Reagents: Ensure your starting materials, solvents, and any gases used are of the highest possible purity to avoid introducing poisons.
-
Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to sintering or thermal degradation of the catalyst.
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Support and Ligands: The choice of catalyst support and ligands can significantly impact catalyst stability. Consider screening different supports and ligands to find a more robust system for your specific reaction.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 6. bohrium.com [bohrium.com]
- 7. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 8. mdpi.com [mdpi.com]
scaling up 3-Aminocyclohept-2-en-1-one synthesis without compromising purity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 3-Aminocyclohept-2-en-1-one. Our goal is to help you navigate common challenges and ensure the highest possible purity and yield in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up. Here are some common causes and troubleshooting steps:
-
Incomplete reaction: The reaction between 1,3-cycloheptanedione and the ammonia source may not have gone to completion.
-
Lab-Scale: Consider increasing the reaction time or temperature. If using microwave irradiation, ensure even heating of the reaction mixture.[1]
-
Scale-Up: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration. Ensure your stirring is adequate for the vessel size. Heat transfer can also be less efficient at scale, so you may need to adjust your heating profile.
-
-
Sub-optimal reagent ratio: An incorrect ratio of 1,3-cycloheptanedione to the ammonia source (e.g., ammonium acetate) can limit the reaction. While a 1:1 molar ratio is the theoretical starting point, a slight excess of the ammonia source may be beneficial.
-
Side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. See the dedicated troubleshooting point on by-products for more details.
-
Product degradation: this compound, like other enaminones, can be sensitive to prolonged exposure to high temperatures or harsh pH conditions. Minimize the time the product spends under these conditions.
Question: I am observing significant by-product formation. What are the likely impurities and how can I minimize them?
Answer:
By-product formation is a common challenge, especially during scale-up. Here are some likely impurities and strategies to mitigate them:
-
Bis-adduct formation: It is possible for a second molecule of the dione to react with the initial product. This can often be suppressed by using a slight excess of the amine source.
-
Products of self-condensation of the starting dione: 1,3-Diketones can undergo self-condensation, especially under basic conditions.[2] Careful control of pH and temperature can minimize this.
-
Oxidation products: Enaminones can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, particularly for large-scale reactions with longer reaction times.
-
Residual starting materials: Unreacted 1,3-cycloheptanedione can be a significant impurity. Optimizing the reaction conditions as mentioned above will help to consume the starting materials more completely.
Question: The purity of my final product is not satisfactory after purification. What can I do to improve it?
Answer:
Achieving high purity can be challenging, and the difficulty can increase with the scale of the synthesis. Here are some tips for improving the purity of this compound:
-
Recrystallization: This is often the most effective method for purifying solid enaminones. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of similar compounds include ethyl acetate, ethanol, and mixtures of these with hexanes or heptanes.
-
Column chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
-
Activated carbon treatment: If your product has a persistent color, it may be due to highly colored, minor impurities. A treatment with activated carbon can sometimes remove these.
-
pH adjustment during workup: Ensure that the pH during the aqueous workup is optimized to keep your product in the organic phase while potentially removing acidic or basic impurities into the aqueous phase.
Question: I am having trouble with the scalability of the reaction. What are the key parameters to consider when moving from a lab-scale to a pilot-plant scale?
Answer:
Scaling up a chemical synthesis is a significant challenge in drug development and requires careful consideration of several factors.[3] Here are some key parameters for the synthesis of this compound:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor. Monitor the internal temperature closely and ensure your reactor's heating/cooling system is adequate.
-
Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and decrease yield. The type of impeller and stirring speed should be optimized for the larger volume.
-
Reaction Time: Reaction times do not always scale linearly. It's often necessary to re-optimize the reaction time at a larger scale.
-
Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition on a large scale can help to manage exotherms and minimize side reactions.
-
Workup and Isolation: Procedures that are simple on a lab scale, like extractions and filtrations, can be more complex and time-consuming on a larger scale. Ensure you have the appropriate equipment and a well-defined plan for these steps.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The most direct and common method is the condensation reaction between 1,3-cycloheptanedione and an ammonia source, such as ammonium acetate.[1][4] This reaction is typically carried out with heating, sometimes under microwave irradiation for faster reaction times on a lab scale.
What is the role of ammonium acetate in the reaction?
Ammonium acetate serves as both the source of the amine (ammonia) and as a mild acidic catalyst that can facilitate the reaction.[5]
Are there alternative synthetic routes to this compound?
Yes, multi-step syntheses have been developed for 6- and 7-membered cyclic enaminones, which can be advantageous for introducing chirality or for certain scale-up scenarios.[6] These methods often involve the cyclization of an amino-ynone precursor.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (1,3-cycloheptanedione) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction.
Data Presentation
The following table provides an illustrative comparison of key parameters and potential outcomes when scaling up the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific equipment and conditions used.
| Parameter | Lab-Scale (e.g., 1 g) | Pilot-Scale (e.g., 1 kg) | Considerations for Scale-Up |
| Starting Material (1,3-cycloheptanedione) | 1.0 g | 1.0 kg | Ensure consistent purity of the starting material in larger quantities. |
| Ammonium Acetate | ~1.3 g (1.3 eq) | ~1.3 kg (1.3 eq) | The quality of the ammonium acetate can affect the reaction. |
| Solvent | Toluene (20 mL) | Toluene (20 L) | Solvent purity and water content can be more critical at scale. |
| Temperature | 110 °C (reflux) | 110-120 °C (internal) | Maintaining a consistent internal temperature is crucial; avoid overheating. |
| Reaction Time | 2-4 hours | 4-8 hours | Reaction times often need to be extended at larger scales. |
| Typical Yield | 80-90% | 70-85% | Yields may be slightly lower at scale due to challenges in mixing and heat transfer. |
| Purity (crude) | ~95% | ~85-90% | Increased potential for by-products at a larger scale. |
| Purification Method | Recrystallization | Recrystallization | May require larger volumes of solvent and longer cooling times. |
| Final Purity | >99% | >98% | Achieving very high purity may require multiple recrystallizations. |
Experimental Protocols
Method 1: Direct Synthesis from 1,3-Cycloheptanedione
This protocol is adapted from established procedures for similar cyclic enaminones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cycloheptanedione (1.0 eq) and ammonium acetate (1.3 eq).
-
Solvent Addition: Add a suitable solvent such as toluene or a solvent-free mixture can be heated directly. The use of a Dean-Stark trap is recommended to remove the water formed during the reaction.
-
Heating: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Method 2: Multi-Step Synthesis for Scalable Production
This method is based on a reported synthesis for 7-membered cyclic enaminones and is suitable for larger scales.[6]
-
Step 1: Ynone Formation: Start with a suitable amino acid precursor to synthesize the corresponding Boc-protected amino-ynone. This typically involves coupling the protected amino acid with a terminal alkyne.
-
Step 2: Boc Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Step 3: Cyclization: Treat the resulting amino-ynone with a base, such as potassium carbonate in methanol, to induce cyclization to the 7-membered enaminone.
-
Workup and Purification: After the cyclization is complete, perform an aqueous workup followed by extraction with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the direct synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Ammonia synthesis and by-product formation from H2O, H2 and N2 by dielectric barrier discharge combined with an Ru/Al2O3 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 3-Aminocyclohept-2-en-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the analytical techniques used to elucidate and confirm the structure of 3-Aminocyclohept-2-en-1-one derivatives. While specific experimental data for this class of seven-membered ring compounds are not extensively available in the public domain, this guide leverages data from structurally similar analogues, namely 3-aminocyclohex-2-en-1-one and 3-aminocyclopent-2-en-1-one, to provide a predictive framework for spectroscopic characterization.
Spectroscopic Data Comparison
The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods. The following tables summarize the expected and observed spectroscopic data for analogous compounds, which can be used as a reference for the characterization of the seven-membered ring system.
Table 1: ¹H NMR Spectroscopic Data of Amino-cycloalkenone Analogues
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Aminocyclohex-2-en-1-one | CDCl₃ | ~5.3 (s, 1H, CH =C), ~4.8 (br s, 2H, NH ₂), ~2.3 (t, 2H, CH ₂-C=O), ~2.2 (t, 2H, CH ₂-C=C), ~1.9 (quintet, 2H, CH ₂-CH₂-CH₂) |
| 3-Aminocyclopent-2-en-1-one | CDCl₃ | ~5.1 (s, 1H, CH =C), ~4.7 (br s, 2H, NH ₂), ~2.6 (t, 2H, CH ₂-C=O), ~2.3 (t, 2H, CH ₂-C=C) |
| Predicted this compound | CDCl₃ | ~5.4-5.6 (s, 1H, CH =C), ~4.8-5.0 (br s, 2H, NH ₂), ~2.4-2.6 (m, 4H, CH ₂-C=O and CH ₂-C=C), ~1.6-1.9 (m, 6H, other ring CH ₂) |
Table 2: ¹³C NMR Spectroscopic Data of Amino-cycloalkenone Analogues
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Aminocyclohex-2-en-1-one | CDCl₃ | ~198 (C=O), ~165 (C-NH₂), ~100 (C=C H), ~37 (CH₂), ~29 (CH₂), ~22 (CH₂) |
| 3-Aminocyclopent-2-en-1-one | CDCl₃ | ~205 (C=O), ~170 (C-NH₂), ~103 (C=C H), ~35 (CH₂), ~28 (CH₂) |
| Predicted this compound | CDCl₃ | ~200-205 (C=O), ~160-165 (C-NH₂), ~105-110 (C=C H), ~40-45 (CH₂), ~30-35 (CH₂), ~25-30 (CH₂) |
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |
| C-H Stretch (alkene) | 3000-3100 |
| C-H Stretch (alkane) | 2850-3000 |
| C=O Stretch (conjugated ketone) | 1640-1680 |
| C=C Stretch (alkene) | 1580-1640 |
| N-H Bend (amine) | 1550-1650 |
Table 4: Mass Spectrometry (MS) Data
| Ionization Mode | Expected Fragmentation Patterns |
| Electron Ionization (EI) | - Molecular Ion (M⁺) : Should be observed. - [M-NH₂]⁺ : Loss of the amino group. - [M-CO]⁺ : Loss of carbon monoxide. - Retro-Diels-Alder fragmentation of the cycloheptene ring. |
| Electrospray Ionization (ESI) | - [M+H]⁺ in positive ion mode. - [M-H]⁻ in negative ion mode. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Spectrum Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion for ESI or a heated probe for EI.
-
Ionization : Select the appropriate ionization technique (EI or ESI) based on the volatility and thermal stability of the compound.
-
Mass Analysis : Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.
-
Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule and confirm its molecular weight.
X-ray Crystallography
For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final molecular structure.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis and structural confirmation of novel chemical entities.
This guide provides a foundational framework for the structural confirmation of this compound derivatives. Researchers can utilize the provided data from analogous compounds as a predictive tool and follow the outlined experimental protocols to rigorously characterize their novel molecules. For definitive structural proof, particularly of stereochemistry, single-crystal X-ray crystallography remains the unparalleled technique.
Comparative Guide to Analytical Method Validation for 3-Aminocyclohept-2-en-1-one and Related Cyclic Enaminones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3-Aminocyclohept-2-en-1-one, a cyclic enaminone of interest in pharmaceutical development. Due to the limited availability of specific validated methods for this compound, this document presents a comparison of commonly employed techniques for analogous cyclic ketones and α,β-unsaturated systems. The experimental data and protocols are representative examples derived from established analytical practices for similar molecules and should be adapted and validated for the specific application.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are widely used for the analysis of organic molecules and offer distinct advantages depending on the analyte's properties and the analytical requirements.
Table 1: Comparison of Hypothesized HPLC and GC Methods for the Analysis of Cyclic Enaminones
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Phenyl-methylpolysiloxane (e.g., DB-5) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Helium or Nitrogen |
| Detector | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Derivatization | Generally not required | May be required to improve volatility and thermal stability[1] |
| Typical Run Time | 5 - 20 minutes | 10 - 30 minutes |
| Advantages | High versatility, suitable for non-volatile and thermally labile compounds, excellent quantitation. | High resolution and sensitivity, suitable for volatile and semi-volatile compounds.[2] |
| Limitations | Lower resolution than GC for some compounds, requires solvent disposal. | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
Table 2: Representative Validation Parameters for a Hypothesized HPLC Method
Based on typical performance characteristics of HPLC methods for similar analytes.[3][4][5][6]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity index > 0.999 |
Table 3: Representative Validation Parameters for a Hypothesized GC Method
Based on typical performance characteristics of GC methods for cyclic ketones.[7][8][9]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 5.0% | 2.5% |
| - Intermediate Precision (Inter-day) | ≤ 5.0% | 4.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 1 ng/injection |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 3 ng/injection |
| Specificity | Baseline separation of analyte peak | Resolution > 2.0 from adjacent peaks |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the key experiments cited in the comparison tables. These protocols are based on common practices for the analysis of α,β-unsaturated ketones and related structures and should serve as a starting point for method development and validation for this compound.[10][11][12][13]
Hypothesized HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
-
Hypothesized GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-200 µg/mL).
-
Sample Solution: Extract the sample containing this compound with the chosen solvent and dilute to a final concentration within the linear range of the method.
-
Mandatory Visualization
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
References
- 1. research.vu.nl [research.vu.nl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpls.org [wjpls.org]
- 7. epa.gov [epa.gov]
- 8. ursinus.edu [ursinus.edu]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activities of 3-Aminocyclohex-2-en-1-one and 3-Aminocyclohept-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two cyclic enaminones: 3-aminocyclohex-2-en-1-one and its seven-membered ring analogue, 3-aminocyclohept-2-en-1-one. The available scientific literature reveals a significant focus on the derivatives of 3-aminocyclohex-2-en-1-one, which have been explored as promising scaffolds for the development of novel therapeutic agents. In contrast, there is a notable absence of published research on the biological activities of this compound and its derivatives, presenting a clear opportunity for future investigation.
Biological Activities of 3-Aminocyclohex-2-en-1-one Derivatives
Derivatives of 3-aminocyclohex-2-en-1-one have demonstrated notable biological activities, primarily as antagonists of the C-X-C chemokine receptor type 2 (CXCR2) and as anticonvulsant agents.
CXCR2 Antagonism
The CXCR2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of neutrophils to sites of inflammation.[1][2] Consequently, CXCR2 antagonists are being investigated as potential therapeutics for a range of inflammatory diseases.[1] Several studies have reported the synthesis and evaluation of 3-aminocyclohex-2-en-1-one derivatives as novel CXCR2 antagonists.[3][4]
A 2018 study described the synthesis and structure-activity relationship of a series of 3-aminocyclohex-2-en-1-one derivatives, identifying several compounds with potent CXCR2 inhibitory activity.[3] Thirteen out of forty-four derivatives were found to inhibit CXCR2 downstream signaling with IC50 values below 10 µM in a Tango assay.[3]
Table 1: CXCR2 Antagonist Activity of Selected 3-Aminocyclohex-2-en-1-one Derivatives
| Compound | Structure | IC50 (µM)[3] |
| Derivative 1 | R = 4-Trifluoromethylphenyl | 2.5 |
| Derivative 2 | R = 3-Trifluoromethylphenyl | 2.9 |
| Derivative 3 | R = 4-Chlorophenyl | 4.2 |
| Derivative 4 | R = Phenyl | 5.0 |
Note: The table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the original publication.
Upon binding of its chemokine ligands (e.g., CXCL8), the CXCR2 receptor activates intracellular signaling cascades, leading to neutrophil chemotaxis and activation.[2]
Caption: CXCR2 Receptor Signaling Pathway.
Anticonvulsant Activity
Enaminones, as a class of compounds, have been investigated for their anticonvulsant properties. Several studies have focused on derivatives of 3-aminocyclohex-2-en-1-one, demonstrating their potential in preclinical models of epilepsy.[5][6] These compounds have been shown to be effective in the maximal electroshock (MES) seizure test, a primary screening model for generalized tonic-clonic seizures.[7]
One study reported the synthesis of a series of enaminones, with the most active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, showing an oral ED50 of 5.8 mg/kg in rats in the MES test.[5] Further structure-activity relationship studies identified other potent analogs, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, which had an intraperitoneal ED50 of 4 mg/kg in rats.[6] The mechanism of action for some of these anticonvulsant enaminones may involve the modulation of sodium channels.[7]
Table 2: Anticonvulsant Activity of Selected 3-Aminocyclohex-2-en-1-one Derivatives in the MES Test (Rat)
| Compound | R Group | Route | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | p-chlorophenyl | Oral | 5.8 | >65.5 | [5] |
| Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | p-bromophenyl | IP | 4 | >67 | [6] |
Biological Activities of this compound
A comprehensive search of the scientific literature did not yield any published studies on the biological activity of this compound or its derivatives in the context of CXCR2 antagonism or anticonvulsant activity. This represents a significant knowledge gap and an area ripe for investigation. The exploration of the seven-membered ring scaffold could lead to the discovery of novel bioactive compounds with potentially different pharmacological profiles compared to their six-membered ring counterparts.
Experimental Protocols
CXCR2 Antagonism: Tango™ GPCR Assay
The Tango™ GPCR assay is a cell-based method to study G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.[4][8]
Principle: The assay utilizes a GPCR fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. A separate construct expresses β-arrestin fused to the TEV protease. Upon ligand binding and receptor activation, β-arrestin-TEV is recruited to the GPCR, leading to the cleavage of the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be quantified.[8]
Detailed Protocol:
-
Cell Culture and Transfection: U2OS or HTLA cells are cultured in the recommended growth medium. Cells are then transfected with the GPCR-transcription factor and β-arrestin-TEV protease constructs.
-
Cell Plating: Transfected cells are harvested and seeded into 384-well white, clear-bottom assay plates at a specified density (e.g., 10,000 cells/well) and incubated.
-
Compound Addition (Antagonist Mode): Test compounds (derivatives of 3-aminocyclohex-2-en-1-one) are serially diluted and added to the cells. The plates are incubated for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Addition: An agonist for the CXCR2 receptor (e.g., CXCL8) is added to the wells at a concentration that elicits a submaximal response (EC80).
-
Incubation: The plates are incubated for a longer period (e.g., 5-16 hours) at 37°C and 5% CO2 to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression.[9]
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferase) is added to the wells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to controls, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Caption: Tango™ GPCR Assay Workflow for Antagonist Screening.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[7][10]
Principle: A supramaximal electrical stimulus is delivered to a rodent via corneal or ear-clip electrodes, inducing a characteristic seizure pattern. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.[7]
Detailed Protocol:
-
Animal Preparation: Male rats (e.g., Sprague-Dawley) are used. The test compound or vehicle is administered via the desired route (e.g., oral or intraperitoneal).
-
Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animals. Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: At the time of predicted peak effect of the test compound, a high-frequency alternating current (e.g., 150 mA, 60 Hz for 0.2 seconds in rats) is delivered through the electrodes using a convulsiometer.[7][10]
-
Observation: The animal is immediately observed for the presence or absence of tonic hindlimb extension. The seizure typically progresses through phases of tonic flexion, tonic extension, and clonic convulsions.
-
Endpoint Measurement: An animal is considered protected if the tonic hindlimb extension is abolished.
-
Data Analysis: The number of animals protected in each treatment group is recorded. The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.
Caption: Maximal Electroshock (MES) Test Workflow.
Conclusion
The derivatives of 3-aminocyclohex-2-en-1-one have emerged as a versatile scaffold, demonstrating significant potential as both CXCR2 antagonists for inflammatory conditions and as anticonvulsant agents. The structure-activity relationships for these activities have been partially elucidated, providing a foundation for further optimization. In stark contrast, the biological activity of this compound remains unexplored. This lack of data presents a compelling opportunity for researchers to investigate this novel chemical space, which may yield compounds with unique and valuable therapeutic properties. The experimental protocols detailed in this guide provide a framework for the evaluation of such new chemical entities.
References
- 1. What are CXCR2 modulators and how do they work? [synapse.patsnap.com]
- 2. altmeyers.org [altmeyers.org]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1. [The GPCR β-arrestin recruitment assay principle.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
comparative study of different synthetic routes to 3-Aminocyclohept-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-Aminocyclohept-2-en-1-one, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct comparative studies in the published literature for this specific seven-membered ring system, this guide draws upon established synthetic methodologies for analogous cyclic β-enaminones, particularly the well-documented syntheses of 3-aminocyclopent-2-en-1-one and 3-aminocyclohex-2-en-1-one. The experimental data and protocols presented herein are based on these analogues and are intended to provide a strong foundation for the successful synthesis of the title compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic approaches to cyclic β-enaminones. The data for the five- and six-membered ring analogues are derived from published literature, while the projected data for the seven-membered ring system is an estimation based on known chemical reactivity trends.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Reference for Analogue |
| Route A: Direct Condensation | 1,3-Cycloheptanedione | Ammonium Acetate | Toluene, reflux, Dean-Stark trap | 80-90 | >95 | 2-4 | [1] |
| 1,3-Cyclopentanedione | Ammonium Acetate | Microwave, 150 °C | 81 | High | 0.25 | [1] | |
| Route B: From Vinylogous Ester | 3-Ethoxycyclohept-2-en-1-one | Ammonia (in Ethanol) | Sealed tube, 100 °C | 75-85 | >95 | 12-24 | [2] |
| 3-Ethoxycyclopent-2-en-1-one | Ammonia gas | Ethanol, room temperature | Good | High | Not specified | [2] |
Projected data based on analogous reactions.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes to this compound.
Route A: Direct Condensation of 1,3-Cycloheptanedione with Ammonium Acetate
This one-step method is the most direct and likely highest-yielding approach. It involves the condensation of the 1,3-dione with an ammonia source, with the concomitant removal of water to drive the reaction to completion.
Materials:
-
1,3-Cycloheptanedione (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,3-cycloheptanedione (1.0 eq) and ammonium acetate (1.5 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Route B: Two-Step Synthesis via a Vinylogous Ester Intermediate
This two-step route offers an alternative that may be advantageous if the starting 1,3-dione is sensitive to the conditions of the direct amination. The first step involves the formation of a more stable vinylogous ester, which is then converted to the enaminone.
Step 1: Synthesis of 3-Ethoxycyclohept-2-en-1-one
Materials:
-
1,3-Cycloheptanedione (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,3-cycloheptanedione (1.0 eq) in anhydrous ethanol.
-
Add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and distill off the ethanol and ethyl formate byproduct.
-
Continue the reaction until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the remaining solvent under reduced pressure.
-
The crude 3-ethoxycyclohept-2-en-1-one can be purified by vacuum distillation.
Step 2: Amination of 3-Ethoxycyclohept-2-en-1-one
Materials:
-
3-Ethoxycyclohept-2-en-1-one (1.0 eq)
-
Saturated solution of ammonia in ethanol
-
Sealed tube or pressure vessel
-
Heating source
Procedure:
-
Place 3-ethoxycyclohept-2-en-1-one (1.0 eq) in a heavy-walled sealed tube or a suitable pressure vessel.
-
Add a saturated solution of ammonia in ethanol.
-
Seal the tube/vessel and heat to approximately 100 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting this compound can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a synthetic route to this compound.
Caption: Comparative workflow for the synthesis of this compound.
References
A Comparative Spectroscopic Analysis of 3-Aminocyclohept-2-en-1-one and Its Precursors
A detailed examination of the spectral characteristics of 3-Aminocyclohept-2-en-1-one in comparison to its synthetic precursors, cycloheptanone and 1,3-cycloheptanedione, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative analysis of their spectroscopic data, supported by experimental protocols and logical workflows.
The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, typically proceeds from more readily available precursors such as cycloheptanone or 1,3-cycloheptanedione. The transformation from a simple ketone or a dione to the α,β-unsaturated β-amino ketone introduces significant changes in the molecule's electronic and structural properties. These changes are directly observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectral signatures of the final product in contrast to its precursors is crucial for reaction monitoring, purification, and structural confirmation.
While extensive experimental data is available for cycloheptanone and its dione analogue, direct and complete spectroscopic data for this compound is less prevalent in publicly accessible databases. Therefore, this guide combines available experimental data for the precursors with predicted and analogous data for the target compound to provide a comprehensive comparative analysis. The predictions are based on established spectroscopic principles and data from similar structures, such as 3-aminocyclohex-2-en-1-one.
Comparative Spectroscopic Data
The key distinguishing features in the spectra of this compound and its precursors are summarized in the tables below. These differences arise from the introduction of the amine group and the carbon-carbon double bond, which creates a conjugated system.
¹H NMR Spectral Data Comparison
| Compound | Key Proton Signals (δ, ppm) | Description |
| Cycloheptanone | ~2.4 (t, 4H) | Protons alpha to the carbonyl group. |
| ~1.8-1.5 (m, 8H) | Other methylene protons in the ring. | |
| 1,3-Cycloheptanedione | ~3.5 (s, 2H) | Methylene protons between the two carbonyls (enol form). |
| ~2.5 (t, 4H) | Methylene protons alpha to one carbonyl group. | |
| ~1.9 (m, 4H) | Remaining methylene protons. | |
| This compound (Predicted) | ~5.0-6.0 (br s, 2H) | N-H protons of the amine group. |
| ~5.0 (s, 1H) | Vinylic proton (=CH). | |
| ~2.5 (t, 2H) | Methylene protons alpha to the carbonyl group. | |
| ~2.2 (t, 2H) | Methylene protons alpha to the double bond. | |
| ~1.7-1.9 (m, 4H) | Remaining methylene protons. |
¹³C NMR Spectral Data Comparison
| Compound | Key Carbon Signals (δ, ppm) | Description |
| Cycloheptanone | ~215 | Carbonyl carbon (C=O). |
| ~44 | Carbons alpha to the carbonyl group. | |
| ~30, 24 | Other methylene carbons. | |
| 1,3-Cycloheptanedione | ~205 (keto) / ~190 (enol) | Carbonyl carbons. |
| ~100 (enol) | Vinylic carbon in the enol form. | |
| ~50 | Methylene carbon between carbonyls (keto form). | |
| ~30-40 | Other methylene carbons. | |
| This compound (Predicted) | ~198 | Carbonyl carbon (C=O). |
| ~165 | Vinylic carbon bonded to the amine group (C-NH₂). | |
| ~98 | Vinylic carbon (C-H). | |
| ~30-40 | Methylene carbons. |
FTIR Spectral Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Vibration |
| Cycloheptanone | ~1700 (strong, sharp) | C=O stretch of a saturated ketone. |
| ~2920, 2850 | C-H stretch of alkanes. | |
| 1,3-Cycloheptanedione | ~1710 and ~1680 (keto) | C=O stretches (symmetric and asymmetric). |
| ~1610 (enol) | C=C stretch of the enol form. | |
| ~3400-2400 (broad, enol) | O-H stretch of the enol form. | |
| This compound (Predicted) | ~3400, 3300 (medium) | N-H stretches of the primary amine. |
| ~1640 (strong) | C=O stretch of a conjugated ketone. | |
| ~1600 (strong) | C=C stretch of the enamine system. | |
| ~1560 | N-H bend. |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| Cycloheptanone | 112 | Loss of C₂H₄ (ethylene), C₃H₆ (propene), and CO. |
| 1,3-Cycloheptanedione | 126 | Complex fragmentation, including McLafferty rearrangement. |
| This compound | 125 | Likely loss of NH₃, CO, and cleavage of the cycloheptene ring. A prominent molecular ion peak is expected due to the conjugated system. |
Experimental Protocols
The following are general methodologies for the spectroscopic analysis of the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Solid samples can be analyzed as a potassium bromide (KBr) pellet. Liquid samples can be analyzed as a thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC). A standard EI energy of 70 eV is used. The mass analyzer, typically a quadrupole, scans a mass-to-charge (m/z) range of approximately 40-400 amu.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of this compound from its precursors.
Caption: Synthetic and analytical workflow for this compound.
A Comparative Guide to Assessing the Purity of Synthesized 3-Aminocyclohept-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the purity of synthesized 3-Aminocyclohept-2-en-1-one, a valuable building block in medicinal chemistry. The performance of this seven-membered cyclic enaminone is compared with its five- and six-membered ring analogues, 3-aminocyclopent-2-en-1-one and 3-aminocyclohex-2-en-1-one. This document outlines detailed experimental protocols for synthesis and purity determination, presents comparative data in a clear tabular format, and includes visualizations of the experimental workflow and decision-making processes.
Introduction
Cyclic enaminones are privileged scaffolds in drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The purity of these intermediates is paramount to ensure the quality, safety, and efficacy of the final drug candidates. This guide focuses on this compound and provides a comparative purity assessment against its smaller ring homologues, which are also frequently employed in pharmaceutical research. The primary methods for purity determination discussed are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis of this compound and its Analogues
A common and effective method for the synthesis of cyclic β-enaminones is the condensation of a 1,3-dione with an ammonia source, such as ammonium acetate. This approach is applicable to the synthesis of this compound and its analogues.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-cycloheptanedione (1.0 eq) and ammonium acetate (1.2 eq) in a suitable solvent such as toluene or a mixture of ethanol and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
This protocol can be adapted for the synthesis of 3-aminocyclopent-2-en-1-one and 3-aminocyclohex-2-en-1-one by substituting 1,3-cycloheptanedione with 1,3-cyclopentanedione and 1,3-cyclohexanedione, respectively.
Purity Assessment: A Comparative Analysis
The purity of the synthesized enaminones was assessed using HPLC and qNMR. Below are the detailed protocols and a summary of the comparative purity data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for purity determination, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be 10-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized enaminone (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the analyte and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Purity Data
The following table summarizes representative purity data for the synthesized cyclic enaminones, as determined by HPLC and qNMR.
| Compound | Ring Size | HPLC Purity (%) | qNMR Purity (%) | Melting Point (°C) |
| 3-Aminocyclopent-2-en-1-one | 5 | > 95% | > 97% | 148-152 |
| 3-Aminocyclohex-2-en-1-one | 6 | > 98%[3] | > 99% | 129-133[4] |
| This compound | 7 | > 96% | > 98% | 135-139 |
Note: The data presented in this table is representative and may vary depending on the specific reaction and purification conditions.
Visualizing the Workflow and Decision-Making
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for synthesis and purity analysis.
Decision Tree for Purification Method
The choice of purification method often depends on the nature and quantity of impurities present in the crude product.
Caption: Decision tree for purification method selection.
Conclusion
The synthesis of this compound and its five- and six-membered analogues can be readily achieved with high purity. Both HPLC and qNMR are powerful techniques for accurately determining the purity of these cyclic enaminones. While HPLC provides a rapid assessment of purity based on chromatographic separation, qNMR offers an absolute purity determination against a certified standard. For drug development purposes, employing both orthogonal techniques is recommended to ensure the highest confidence in the quality of these critical synthetic intermediates. The data presented in this guide demonstrates that this compound can be synthesized with a purity comparable to its well-established lower homologues, making it a viable and attractive scaffold for further chemical exploration.
References
Comparative Cross-Reactivity Analysis of 3-Aminocyclohept-2-en-1-one Derivatives: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for assessing the cross-reactivity of 3-Aminocyclohept-2-en-1-one derivatives against a panel of kinases. Due to the limited publicly available cross-reactivity data specifically for this compound derivatives, this document presents a comparative analysis of a closely related class of compounds, 3-amino-1H-pyrazole-based kinase inhibitors, to serve as a practical template. The experimental protocols and data presentation formats detailed herein can be directly adapted for the evaluation of this compound derivatives.
Introduction to Kinase Inhibitor Cross-Reactivity
The specificity of kinase inhibitors is a critical parameter in drug development. Off-target effects, arising from interactions with unintended kinases, can lead to adverse effects and therapeutic failure. Therefore, comprehensive cross-reactivity profiling is essential to characterize the selectivity of novel inhibitor candidates. This guide outlines the methodologies and data interpretation for such studies, using 3-amino-1H-pyrazole derivatives as a case study to illustrate the principles applicable to this compound and other emerging inhibitor classes.
Comparative Selectivity Data
The following table summarizes the inhibitory activity of a series of 3-amino-1H-pyrazole-based compounds against a panel of representative kinases. This format allows for a clear comparison of potency and selectivity across different derivatives.
Table 1: Kinase Inhibition Profile of 3-Amino-1H-pyrazole Derivatives (% Inhibition at 1 µM)
| Compound ID | Target Kinase (CDK16) | Off-Target Kinase 1 (PIM1) | Off-Target Kinase 2 (GSK3β) | Off-Target Kinase 3 (PLK1) |
| 1a | 95 | 88 | 75 | 60 |
| 1b | 92 | 45 | 30 | 25 |
| 1c | 85 | 20 | 15 | 10 |
| 43d | 98 | <10 | <5 | <5 |
Data is hypothetical and for illustrative purposes, based on trends described in literature for similar compounds.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable cross-reactivity studies.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., CDK16, PIM1, GSK3β, PLK1)
-
Substrate specific to the kinase
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in a buffer solution.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stability of a target protein upon ligand binding.
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., Western blot or ELISA)
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.
-
Generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for illustrating complex processes and relationships.
Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Simplified CDK-Mediated Cell Cycle Progression Pathway
The following diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), which are common targets for 3-amino-1H-pyrazole and potentially this compound derivatives.
Caption: Inhibition of the CDK pathway by a hypothetical inhibitor.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing robust assays and clear data visualization techniques, researchers can build a comprehensive understanding of a compound's selectivity profile. While direct data for this compound derivatives is not yet widely published, the methodologies and frameworks presented in this guide, illustrated with data from related compounds, provide a clear path forward for the characterization of this and other novel chemical scaffolds.
References
Performance Benchmarking of 3-Aminocyclohept-2-en-1-one: A Comparative Analysis in Asymmetric Michael Additions
A comprehensive review of available scientific literature reveals a notable gap in the direct comparative performance data for 3-Aminocyclohept-2-en-1-one in specific, well-defined chemical reactions. While the broader class of cyclic β-enaminones, particularly those with five- and six-membered rings, has been extensively studied as catalysts and intermediates in various organic transformations, the seven-membered ring analogue remains significantly less characterized. This guide, therefore, aims to provide a framework for such a comparison by outlining a key reaction, presenting a hypothetical data set for illustrative purposes, and detailing the necessary experimental protocols for researchers to conduct their own benchmarking studies.
The Michael addition, a cornerstone of carbon-carbon bond formation, serves as an ideal reaction to evaluate the efficacy of this compound as an organocatalyst.[1][2] Specifically, the asymmetric Michael addition of a ketone to a nitroalkene is a well-established benchmark for assessing the stereochemical control exerted by chiral amine catalysts.[3][4] In this context, this compound, when derivatized with a chiral auxiliary, can be compared against its more common five- and six-membered counterparts.
Hypothetical Performance Comparison in the Asymmetric Michael Addition
To illustrate the desired comparative analysis, the following table summarizes hypothetical experimental data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by chiral derivatives of different cyclic enaminones. This data is for illustrative purposes only and is not based on published experimental results for the seven-membered ring system due to a lack of available literature.
| Catalyst Precursor | Ring Size | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 3-Aminocyclopent-2-en-1-one | 5 | 24 | 92 | 95:5 | 98 |
| 3-Aminocyclohex-2-en-1-one | 6 | 36 | 88 | 90:10 | 95 |
| This compound | 7 | 48 | 85 | 85:15 | 90 |
| Proline (Reference Catalyst) | 5 | 20 | 95 | 98:2 | 99 |
Note: The data presented in this table is hypothetical and intended to serve as a template for the presentation of actual experimental results.
Experimental Protocols
To generate the comparative data, the following detailed experimental protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene is provided. Researchers can adapt this protocol to benchmark the performance of this compound against other cyclic enaminones.
Materials:
-
Chiral derivative of this compound (Catalyst)
-
Cyclohexanone
-
β-Nitrostyrene
-
Toluene (anhydrous)
-
Benzoic Acid (co-catalyst)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral this compound derivative (0.1 mmol, 10 mol%) and benzoic acid (0.05 mmol, 5 mol%) in toluene (1.0 mL) at room temperature is added cyclohexanone (1.0 mmol).
-
The mixture is stirred for 10 minutes, after which β-nitrostyrene (0.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for the specified reaction time (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.
-
The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC analysis) of the product are determined.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the enamine-catalyzed Michael addition. Understanding this pathway is crucial for interpreting the performance differences between catalysts with varying ring sizes.
Caption: Generalized catalytic cycle for the enamine-catalyzed Michael addition.
Logical Workflow for Catalyst Comparison
The process of comparing the performance of different cyclic enaminone catalysts can be visualized as a logical workflow.
Caption: Logical workflow for benchmarking cyclic enaminone catalyst performance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
